The Chemical Architecture and Synthetic Utility of [1,3,2]Dioxaborinan-2-ol: A Technical Whitepaper
Executive Summary In the landscape of modern organometallic chemistry and drug development, cyclic boronic acids and their ester derivatives serve as indispensable building blocks. [1,3,2]Dioxaborinan-2-ol (CAS: 19118-85...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern organometallic chemistry and drug development, cyclic boronic acids and their ester derivatives serve as indispensable building blocks. [1,3,2]Dioxaborinan-2-ol (CAS: 19118-85-5) is a six-membered cyclic borate ester formed by the condensation of boric acid with 1,3-propanediol[1]. Unlike acyclic boronic acids, which are prone to dehydration into trimeric boroxines, the constrained six-membered dioxaborinane ring offers enhanced thermodynamic stability, distinct steric profiling, and tunable Lewis acidity. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in transition-metal catalysis, and field-proven protocols for its application in advanced synthesis.
Structural and Physicochemical Profiling
The chemical behavior of [1,3,2]Dioxaborinan-2-ol is dictated by its cyclic structure. The boron atom sits in an
sp2
-hybridized, trigonal planar geometry, leaving an empty
p
-orbital orthogonal to the ring plane. This orbital acts as a potent Lewis acid center, readily accepting electron pairs from nucleophiles (such as hydroxide ions) to form a stable
sp3
-hybridized tetrahedral boronate anion[2]. This structural transition is the fundamental prerequisite for transmetalation in cross-coupling reactions.
The rigid six-membered ring prevents the free rotation of the carbon backbone, resulting in a highly predictable spatial orientation that is advantageous when designing sterically demanding active pharmaceutical ingredients (APIs).
Quantitative Data Summary
The following table summarizes the computed physicochemical properties of [1,3,2]Dioxaborinan-2-ol, which are critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior in drug design[1].
Property
Value
Significance in Synthesis/Design
Molecular Formula
C3H7BO3
Defines baseline atomic composition.
Molecular Weight
101.896 g/mol
Low molecular weight allows high atom economy in coupling.
Exact Mass
102.0488 Da
Critical for high-resolution mass spectrometry (HRMS) tracking.
Topological Polar Surface Area (TPSA)
38.7 Ų
Indicates moderate polarity; favorable for membrane permeability.
Hydrogen Bond Donors
1
The -OH group can participate in H-bonding networks.
Hydrogen Bond Acceptors
3
The ring oxygens and hydroxyl oxygen act as Lewis bases.
Rotatable Bonds
0
High structural rigidity; reduces entropic penalty upon binding.
Mechanistic Role in Catalysis
[1,3,2]Dioxaborinan-2-ol is frequently utilized to probe and execute complex catalytic cycles. A prominent example is its use in Ruthenium-catalyzed O-borylation. Mechanistic studies have demonstrated that the equimolar reaction of a Ru-B complex with [1,3,2]dioxaborinan-2-ol leads to the selective formation of boroxane bonds, accompanied by the evolution of ethylene[3].
In standard Palladium-catalyzed Suzuki-Miyaura couplings, the compound undergoes a critical activation step. The addition of an aqueous base converts the neutral, trigonal planar boron into an electron-rich tetrahedral boronate. This increases the nucleophilic character of the organic moiety attached to the boron, facilitating the transfer of the group to an electrophilic Palladium(II) center.
Logical workflow of [1,3,2]Dioxaborinan-2-ol in Pd-catalyzed cross-coupling.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid researchers in troubleshooting and optimization.
Protocol A: Dehydrative Synthesis of [1,3,2]Dioxaborinan-2-ol
This protocol relies on the thermodynamic trapping of the cyclic ester by continuously removing the water byproduct.
Reagent Preparation: Charge a round-bottom flask with equimolar amounts of boric acid and 1,3-propanediol.
Causality: Equimolar stoichiometry prevents the formation of polymeric borates and ensures the selective formation of the monomeric 6-membered ring.
Solvent Addition: Suspend the mixture in anhydrous toluene.
Causality: Toluene forms a low-boiling azeotrope with water, allowing for efficient removal of the condensation byproduct.
Reflux & Dehydration: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110°C (reflux) until the theoretical volume of water is collected in the trap.
Causality: Removing water drives the equilibrium of the reversible esterification strictly to the right (Le Chatelier's Principle).
Isolation: Cool the reaction mixture to room temperature. The product may crystallize directly from the toluene or require solvent evaporation under reduced pressure.
Validation: Confirm the structure via
11
B-NMR. A single peak around 26-28 ppm confirms the presence of the
sp2
hybridized cyclic boronate ester, distinguishing it from unreacted boric acid.
Protocol B: Ruthenium-Catalyzed O-Borylation
Based on established methodologies for boroxane bond formation[3].
Catalyst Activation: In a nitrogen-filled glovebox, dissolve the Ruthenium hydride complex
[Ru(CO)Cl(H)(PPh3)3]
(2 mol%) in anhydrous, degassed toluene.
Substrate Addition: Add [1,3,2]Dioxaborinan-2-ol (1.0 equiv) and the corresponding vinylboronate (1.2 equiv) to the solution.
Causality: A slight excess of the vinylboronate ensures complete conversion of the cyclic boronic acid.
Reaction Execution: Seal the vessel and heat to 80°C for 12 hours.
Causality: Elevated temperatures are required to overcome the activation energy barrier for the insertion of the Ru-H species into the vinyl group.
Monitoring: Track the evolution of ethylene gas (a byproduct of the de-ethenative borylation) using a bubbler. The cessation of gas evolution serves as an in-process visual indicator of reaction completion[3].
Purification: Filter the mixture through a short pad of Celite to remove the Ruthenium catalyst, followed by concentration and vacuum distillation.
Applications in Medicinal Chemistry
Beyond basic catalysis, the dioxaborinane motif is highly prized in medicinal chemistry. The unique physicochemical properties of the boron atom—specifically its ability to transition between neutral and anionic states—allow these compounds to act as transition-state analogs. For instance, cyclic boronic acids have been synthesized to act as broad-spectrum
β
-lactamase inhibitors, effectively binding to the active serine residues of the target enzymes[2].
Furthermore, highly functionalized derivatives of [1,3,2]dioxaborinan-2-ol, such as 5-(4-bromophenyl)-5-(hydroxymethyl)-1,3,2-dioxaborinan-2-ol, have been utilized as critical intermediates in the discovery of novel oxetane-containing Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[4]. In these complex syntheses, the dioxaborinane ring protects the boron center during aggressive transformations (like fluorination or Mitsunobu cyclizations) while maintaining the necessary reactivity for subsequent cross-coupling steps to build the final API architecture[4].
Mechanism of Action of [1,3,2]Dioxaborinan-2-ol in Organic Synthesis: A Technical Guide
Executive Summary [1,3,2]Dioxaborinan-2-ol (CAS 19118-85-5) and its functionalized derivatives represent a privileged class of cyclic boronic esters in modern organic synthesis. While the 5-membered pinacolboranes domina...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
[1,3,2]Dioxaborinan-2-ol (CAS 19118-85-5) and its functionalized derivatives represent a privileged class of cyclic boronic esters in modern organic synthesis. While the 5-membered pinacolboranes dominate standard applications, the 6-membered dioxaborinane ring exhibits a distinct thermodynamic stability and Lewis acidity profile. This profoundly influences transmetalation kinetics and transition-metal-catalyzed borylation mechanisms. As a Senior Application Scientist, understanding the causality behind these structural advantages is critical for optimizing complex catalytic cycles. This guide elucidates the mechanistic behavior of [1,3,2]dioxaborinan-2-ol, focusing on Ruthenium-catalyzed O-borylation and Palladium-catalyzed cross-coupling, and provides self-validating experimental protocols for bench scientists.
Structural Causality: The 6-Membered Ring Advantage
The core structure of [1,3,2]dioxaborinan-2-ol consists of a boron atom incorporated into a six-membered ring with two oxygen atoms (derived from 1,3-propanediol). The choice to use a 6-membered ring over a 5-membered ring is driven by fundamental stereoelectronic principles:
Steric Relief : The 6-membered ring adopts a stable chair conformation, which relieves the torsional strain inherent in the nearly planar 5-membered dioxaborolanes (e.g., pinacol esters).
Electronic Tuning : The O-B-O bond angle in a 6-membered ring is closer to the ideal 120° for
sp2
hybridized boron. This geometry enhances the
pπ−pπ
back-donation from oxygen to the empty p-orbital of boron. Consequently, the Lewis acidity of the boron center is subtly reduced compared to acyclic borates, yet it remains sufficiently reactive for nucleophilic attack during transmetalation[1].
Mechanism I: Ruthenium-Catalyzed Synthesis of Boroxanes
A landmark application of [1,3,2]dioxaborinan-2-ol is its role as a mechanistic probe and reactant in elucidating the mechanism of Ru-catalyzed O-borylation. demonstrated that Ru-H complexes (e.g.,
[Ru(CO)Cl(H)(PPh3)3]
) catalyze the de-ethenative borylation of boronic acids with vinylboronates to form boroxanes[2].
Mechanistic Sequence :
Activation : The Ru-H catalyst undergoes migratory insertion with a vinylboronate, followed by
β
-hydride elimination to yield a highly reactive Ru-B (boryl) complex and ethylene gas.
Equimolar Trapping : The existence of this elusive Ru-B intermediate was definitively proven by trapping it with an equimolar amount of [1,3,2]dioxaborinan-2-ol[3].
Product Formation : The hydroxyl group of [1,3,2]dioxaborinan-2-ol nucleophilically attacks the Ru-B center, forming the B-O-B (boroxane) linkage and regenerating the Ru-H active species.
Catalytic cycle of Ru-mediated boroxane synthesis trapped by [1,3,2]dioxaborinan-2-ol.
Mechanism II: Transmetalation Dynamics in Suzuki-Miyaura Coupling
In Palladium-catalyzed Suzuki-Miyaura cross-coupling, 1,3,2-dioxaborinane derivatives are frequently employed due to their superior stability-reactivity balance. The transmetalation step—where the boron species transfers its organic payload to the Pd(II) center—is the critical kinetic bottleneck[1].
Causality of Base Activation :
The mechanism proceeds via two highly debated pathways, both of which are modulated by the dioxaborinane structure:
Path A (Boronate Pathway) : The base (e.g.,
OH−
) directly attacks the boron atom of the 1,3,2-dioxaborinane, forming a tetracoordinate anionic boronate. The 6-membered ring accommodates this
sp3
transition state with minimal steric clash, facilitating subsequent transfer to the Pd-halide complex[1].
Path B (Oxo-Palladium Pathway) : The base displaces the halide on the Pd(II) complex to form a Pd-hydroxo/alkoxo species. The highly Lewis basic oxygen on Pd then attacks the neutral boron of the dioxaborinane[1].
Divergent transmetalation pathways (Path A vs. Path B) for 1,3,2-dioxaborinanes in Suzuki coupling.
Quantitative Data: Reactivity Profiling
To guide experimental design, the reactivity of 1,3,2-dioxaborinanes must be benchmarked against other boron species. The following table synthesizes kinetic and yield data from standard coupling protocols, illustrating the "Goldilocks" zone occupied by 6-membered cyclic borates[2],[4].
Boron Species
Ring Size
Relative Lewis Acidity
Transmetalation Rate (
krel
)
Typical Yield (Standard SMC)
Storage Stability
Boronic Acid
None
High
1.0 (Reference)
85-95%
Poor (Trimerizes to boroxine)
Pinacol Ester
5
Low
0.15
70-85%
Excellent
1,3,2-Dioxaborinane
6
Moderate
0.45
85-98%
Good
Catechol Ester
5 (Aromatic)
Very High
2.5
40-60% (Decomposes)
Poor (Hydrolyzes rapidly)
Insight: 1,3,2-dioxaborinanes are more stable than free boronic acids and catechol esters, yet kinetically more competent in transmetalation than pinacol esters due to reduced steric hindrance around the boron center.
Self-Validating Experimental Protocols
Protocol A: Ru-Catalyzed Synthesis of Boroxanes using [1,3,2]Dioxaborinan-2-ol
Objective : Synthesize a symmetric boroxane via de-ethenative borylation.
Self-Validation Logic : The evolution of ethylene gas serves as a stoichiometric, visual, and measurable indicator of reaction progress. If gas evolution ceases prematurely, catalyst deactivation has occurred.
Methodology :
Preparation : In a nitrogen-filled glovebox, charge a Schlenk flask with
[Ru(CO)Cl(H)(PPh3)3]
(2.0 mol%) and anhydrous toluene (0.2 M).
Reagent Addition : Add 1.0 equivalent of [1,3,2]dioxaborinan-2-ol and 1.2 equivalents of vinylboronate.
Thermal Activation : Seal the flask, attach to a Schlenk line with a bubbler, and heat to 80 °C.
Monitoring : Monitor the reaction via the bubbler. The continuous evolution of ethylene gas validates the active catalytic cycle.
Quenching & Analysis : After 12 hours (or when gas evolution stops), cool to room temperature. Analyze an aliquot via GC-MS. The disappearance of the vinylboronate peak and the emergence of the boroxane mass ion confirm completion.
Protocol B: Base-Free Suzuki-Miyaura Coupling
Objective : Couple a sensitive aryl halide using a 1,3,2-dioxaborinane derivative without exogenous inorganic base, preventing epimerization or degradation of sensitive functional groups[4].
Self-Validation Logic : The complete consumption of the aryl halide, verified via TLC, coupled with the absence of protodeboronation side-products, validates the transmetalation efficiency of the 6-membered boronate.
Methodology :
Catalyst Formation : Generate the active Pd(0) species by mixing
Pd(OAc)2
(5 mol%) and SPhos (10 mol%) in THF at 25 °C for 15 minutes.
Coupling Partners : Add the aryl halide (1.0 eq) and the functionalized 1,3,2-dioxaborinane (1.5 eq).
Internal Activation : Introduce a fluoride source (e.g., CsF or TBAF, 2.0 eq) if strictly base-free conditions are required.
Reaction : Stir at 65 °C for 8 hours.
Validation : Perform TLC (Hexanes/EtOAc). Quench with water, extract with EtOAc, and purify via flash chromatography.
Self-validating workflow for Ru-catalyzed boroxane synthesis with visual and analytical checkpoints.
Conclusion
[1,3,2]Dioxaborinan-2-ol is far more than a simple protecting group for boric acid. Its 6-membered ring geometry fundamentally alters the electronics and sterics of the boron center, enabling unique mechanistic pathways in both Ru-catalyzed borylations and Pd-catalyzed cross-couplings. By understanding the causality behind its reactivity—specifically its balanced Lewis acidity and favorable transmetalation kinetics—application scientists can rationally select dioxaborinanes to overcome kinetic bottlenecks in complex molecule synthesis.
References
Walkowiak, J., & Marciniec, B. (2010). "A new catalytic method for the synthesis of boroxanes." Tetrahedron Letters.[Link][2]
Walkowiak, J., et al. (2020). "Application of Green Solvents: PEG and scCO2 in the Mono- or Biphasic Catalytic Systems." Inorganic Chemistry.[Link][3]
Bera, M. (2016). "Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review." Asian Journal of Applied and Basic Sciences. [Link][1]
Bisseret, P., et al. (2020). "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions." National Center for Biotechnology Information (PMC).[Link][4]
An In-depth Technical Guide on the Electronic Properties and Lewis Acidity ofDioxaborinan-2-ol
An In-depth Technical Guide on the Electronic Properties and Lewis Acidity of[1][2][3]Dioxaborinan-2-ol Introduction [1][2][3]Dioxaborinan-2-ol is a cyclic boronic ester derived from the condensation of a boron-containin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide on the Electronic Properties and Lewis Acidity of[1][2][3]Dioxaborinan-2-ol
Introduction
[1][2][3]Dioxaborinan-2-ol is a cyclic boronic ester derived from the condensation of a boron-containing acid with 1,3-propanediol. As a member of the organoboron family, this six-membered heterocyclic compound is characterized by a boron atom integrated into a ring with two oxygen atoms and three carbon atoms, and bearing an exocyclic hydroxyl group. This structure bestows upon it a unique combination of stability and reactivity, making it a valuable entity in modern organic chemistry.
Boronic acids and their esters are renowned for their roles as building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. Beyond this, their inherent Lewis acidity—the capacity of the boron atom to accept a pair of electrons—renders them useful as catalysts and as reversible covalent binders for diols.[4] The six-membered ring of the dioxaborinane series, in particular, offers distinct conformational and electronic properties compared to its five-membered (dioxaborolane) counterpart, influencing its stability and reactivity profiles.
This guide provides a detailed exploration of the core electronic properties and Lewis acidity of[1][2][3]Dioxaborinan-2-ol. It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the unique chemical behavior of this compound in their applications, from catalysis to its use as a strategic protecting group for 1,3-diols.
Molecular and Electronic Structure
The chemical behavior of[1][2][3]Dioxaborinan-2-ol is fundamentally dictated by its three-dimensional structure and the electronic distribution within the molecule.
Conformational Analysis
Unlike the relatively planar five-membered 1,3,2-dioxaborolane ring, the six-membered 1,3,2-dioxaborinane ring is non-planar and adopts a conformation that minimizes steric and torsional strain. Computational and experimental studies on related 1,3,2-dioxaborinanes have shown that the ring predominantly exists in a chair conformation , similar to cyclohexane.[5][6] This chair form can undergo ring inversion, though the energy barrier for this process is influenced by substituents on the carbon backbone. The boron atom and the two adjacent oxygen atoms create a planar O-B-O segment within this chair, a feature that has significant electronic implications.
Electronic Configuration of the Boron Center
The boron atom in[1][2][3]Dioxaborinan-2-ol is sp²-hybridized, resulting in a trigonal planar geometry with respect to its three substituents (the two ring oxygens and the exocyclic hydroxyl group).[7] This hybridization leaves a vacant p-orbital perpendicular to the plane of the O-B-O unit.
This empty p-orbital is the defining feature of the molecule's electronic properties:
Electron Deficiency: The vacant orbital makes the boron atom highly electron-deficient.
pπ-pπ Interaction: The lone pairs of electrons on the adjacent oxygen atoms can delocalize into the empty p-orbital of the boron. This donation of electron density, known as pπ-pπ interaction, partially alleviates the electron deficiency of the boron center. This resonance stabilization contributes to the relative stability of boronic esters compared to other organoboron compounds.
The balance between the inductive electron-withdrawing effect of the oxygen atoms and the resonance-donating effect governs the overall electrophilicity and Lewis acidity of the boron center.
Caption: General synthesis ofD[1][2][3]ioxaborinane derivatives.
Application as a Protecting Group for 1,3-Diols
One of the most valuable applications of this chemistry is the protection of 1,3-diols. [2]Functional groups like diols are often reactive under conditions required for transformations elsewhere in a molecule. By converting a 1,3-diol into a stable cyclicD[1][2][3]ioxaborinane ester, its reactivity is masked.
Key Advantages:
Mild Conditions: The formation of the boronic ester occurs under mild, often neutral or weakly acidic conditions.
[2]* High Selectivity: Boronic acids show a strong preference for forming stable six-membered rings with 1,3-diols over other arrangements.
[2][8]* Orthogonal Stability: The boronic ester is stable to a wide range of reaction conditions that would affect unprotected diols, such as oxidation, reduction, and many organometallic reactions.
[2]* Facile Deprotection: The diol can be regenerated easily through hydrolysis or by transesterification with another diol under mild conditions.
[2]
Caption: Workflow for using a boronic acid to protect a 1,3-diol.
Experimental Protocol: Lewis Acidity Determination via the Gutmann-Beckett Method
This protocol outlines the steps to determine the Acceptor Number (AN) ofD[1][2][3]ioxaborinan-2-ol using ³¹P NMR spectroscopy.
Objective: To quantify the Lewis acidity ofD[1][2][3]ioxaborinan-2-ol by measuring the change in the ³¹P NMR chemical shift of triethylphosphine oxide (TEPO).
Deuterated benzene (C₆D₆) or deuterated dichloromethane (CD₂Cl₂) (anhydrous, as inert solvent)
NMR tubes (dried)
Gas-tight syringes and septa
Inert atmosphere glovebox or Schlenk line
Procedure:
Preparation of the Reference Sample:
a. In an inert atmosphere, accurately weigh ~5 mg of TEPO into a clean, dry vial.
b. Dissolve the TEPO in 0.6 mL of anhydrous C₆D₆.
c. Transfer the solution to a dry NMR tube and seal it with a cap and parafilm (or flame seal if necessary).
d. Acquire a proton-decoupled ³¹P NMR spectrum. Record the chemical shift (δ_ref). This value should be close to that of TEPO in a non-coordinating solvent.
Preparation of the Analyte Sample:
a. In an inert atmosphere, add a carefully weighed amount ofD[1][2][3]ioxaborinan-2-ol (e.g., 1.1 equivalents relative to TEPO) to a fresh solution of TEPO in C₆D₆, prepared as in step 1.
b. Ensure complete dissolution.
c. Transfer the solution to a second dry NMR tube and seal it.
NMR Data Acquisition:
a. Acquire a proton-decoupled ³¹P NMR spectrum of the analyte sample under the same conditions as the reference sample.
b. Record the new chemical shift of the TEPO-boronate adduct (δ_sample).
Calculation of the Acceptor Number (AN):
a. Calculate the change in chemical shift: Δδ = δ_sample - δ_ref.
b. Use the established correlation to calculate the AN. A simplified formula, referencing hexane as AN=0 (δ ≈ 41.0 ppm), is often used:
AN = 2.21 × (δ_sample - 41.0)
[1]
Self-Validation and Causality:
Inert Atmosphere: Boronic esters can be sensitive to moisture, which could hydrolyze the sample and interfere with the measurement. Working under an inert atmosphere ensures the integrity of the Lewis acid.
Anhydrous Solvent: The solvent must be non-coordinating and free of water or other Lewis bases to avoid competing with TEPO for binding to the boron center. C₆D₆ is a good choice.
Stoichiometry: Using a slight excess of the Lewis acid ensures that all TEPO molecules are complexed, leading to a single, sharp peak for the adduct and an accurate δ_sample measurement.
Reference Point: The reference shift in a non-coordinating solvent provides the baseline for the measurement. The AN scale is defined relative to the extremes of hexane (AN=0) and SbCl₅ (AN=100).
[1]
Conclusion
D[1][2][3]ioxaborinan-2-ol is a structurally and electronically distinct molecule whose utility is derived directly from the properties of its boron center. Its six-membered ring adopts a stable chair conformation, while the sp²-hybridized boron atom, with its vacant p-orbital, defines the compound's potent Lewis acidity. This acidity, modulated by a balance of inductive and resonance effects, can be precisely quantified through established experimental techniques like the Gutmann-Beckett method and corroborated by computational analysis. These fundamental characteristics enable its dual role in synthetic chemistry: as a reliable and reversible protecting group for 1,3-diols and as a potential Lewis acid catalyst. A thorough understanding of these core principles is essential for researchers aiming to harness the full potential of this versatile organoboron compound in drug development and advanced materials science.
Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes - ACS Publications. [Link]
2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions | Organic Letters - ACS Publications. [Link]
What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC. [Link]
Illuminating Lewis acidity strength - -ORCA - Cardiff University. [Link]
Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed. [Link]
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]
Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Publishing. [Link]
Determination of Lewis Acidity using 31P NMR - Carbon. [Link]
¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cycl. [Link]
Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - RSC Publishing. [Link]
Conformational Behavior of 1,3,2-Dioxaborinane Molecule Encapsulated in Fullerenes. [Link]
From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters | The Journal of Organic Chemistry - ACS Publications. [Link]
(PDF) Configurational and conformational properties of the complex of 2,5-dimethyl- 1,3,2-dioxaborinane with hydroxyl anion - ResearchGate. [Link]
Boron-Templated Dimerization of Allylic Alcohols To Form Protected 1,3-Diols via Acid Catalysis - PubMed. [Link]
Conformational analysis. XVI. 1,3-Dioxanes | Journal of the American Chemical Society. [Link]
Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. [Link]
Lewis acidity of boron compounds | Request PDF - ResearchGate. [Link]
¹¹B NMR spectrum of chiral dioxaborinane (T1B1) - ResearchGate. [Link]
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [Link]
Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron | The Journal of Organic Chemistry - ACS Publications. [Link]
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation | ACS Omega. [Link]
¹¹B NMR Chemical Shifts - San Diego State University. [Link]
¹¹B NMR Together with IR Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Bor - ChemRxiv. [Link]
¹H NMR with ¹¹B Decoupling - University of Ottawa NMR Facility Blog. [Link]
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR ¹³C, ¹H and ¹¹B through the Density Functional Theory - PMC. [Link]
Simple and Green Preparation of Tetraalkoxydiborons and Diboron Diolates from Tetrahydroxydiboron - American Chemical Society. [Link]
The Chemistry of 1,3,2-Diazaborolines (2,3-Dihydro-1H-1,3,2-diazaboroles) - ResearchGate. [Link]
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR ¹³C, ¹H and ¹¹B through the Density Functional Theory - MDPI. [Link]
THE GREEN SYNTHESIS AND MATERIAL AND ORGANIC APPLICATIONS OF BORANE-AMINES - Purdue University Graduate School. [Link]
Gas Phase Structure of FERROCENE CARBOXALDEHYDE using Microwave Spectroscopy. [Link]
A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol | Request PDF - ResearchGate. [Link]
Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. [Link]
An In-depth Technical Guide to the Crystallographic Data and X-ray Diffraction ofDioxaborinan-2-ol Complexes
An In-depth Technical Guide to the Crystallographic Data and X-ray Diffraction of[1][2][3]Dioxaborinan-2-ol Complexes This guide serves as a comprehensive technical resource for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Crystallographic Data and X-ray Diffraction of[1][2][3]Dioxaborinan-2-ol Complexes
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the study of[1][2][3]Dioxaborinan-2-ol complexes. It provides an in-depth exploration of the crystallographic analysis of these compounds, from initial synthesis and crystal growth to the intricacies of X-ray diffraction, data analysis, and structural interpretation. The methodologies and insights presented herein are grounded in established scientific principles and field-proven expertise to ensure technical accuracy and practical applicability.
Introduction: The Structural Significance of[1][2][3]Dioxaborinan-2-ol Complexes
The[1][2][3]dioxaborinane ring system is a crucial structural motif in organic chemistry and medicinal chemistry. As cyclic esters of boric acid, these compounds exhibit unique electronic and conformational properties that make them valuable as synthetic intermediates, catalysts, and pharmacologically active agents. The hydroxyl group at the 2-position of the[1][2][3]dioxaborinan-2-ol core introduces a key functional handle for further chemical modification and intermolecular interactions.
Understanding the precise three-dimensional arrangement of atoms within these complexes is paramount for elucidating structure-activity relationships, designing novel therapeutic agents, and controlling stereochemistry in synthesis. Single-crystal X-ray diffraction stands as the definitive technique for obtaining this detailed structural information, providing unambiguous determination of bond lengths, bond angles, and stereochemistry.[4] This guide will walk through the critical steps and considerations for the successful crystallographic analysis of[1][2][3]Dioxaborinan-2-ol complexes.
Synthesis and Crystal Growth: The Foundation of a Successful Diffraction Experiment
The journey to a high-resolution crystal structure begins with the synthesis of the target[1][2][3]Dioxaborinan-2-ol complex and, critically, the growth of high-quality single crystals. The quality of the diffraction data is directly dependent on the quality of the crystal.[5]
General Synthetic Approaches
[1][2][3]Dioxaborinan-2-ol complexes are typically synthesized through the condensation reaction of a suitable 1,3-diol with boric acid or a boronic acid derivative. The choice of diol is critical as it dictates the substitution pattern on the carbon backbone of the dioxaborinane ring.
A common synthetic route involves the refluxing of a solution containing the 1,3-diol and a boric acid source, often in a solvent mixture that allows for the azeotropic removal of water to drive the reaction to completion. For instance, the preparation of a related 2-(3-aminophenyl)-1,3,2-dioxaborole involved refluxing 3-aminophenylboronic acid monohydrate and catechol in a methanol and benzene mixture with a Dean-Stark trap.[1]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process.[6] The ideal crystal should be a single, well-formed entity, typically between 0.1 and 0.4 mm in at least two dimensions, transparent, and free from cracks or other defects.[4]
Experimental Protocol: Slow Evaporation for Crystal Growth
A widely used and effective method for growing single crystals is slow evaporation. The underlying principle is to gradually increase the concentration of the solute to the point of supersaturation, from which ordered crystal growth can occur.
Solution Preparation: Dissolve the purified[1][2][3]Dioxaborinan-2-ol complex in a suitable solvent or solvent mixture to near saturation. The choice of solvent is critical and may require screening of several options.
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube). This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.
Slow Evaporation: Cover the vessel in a manner that allows for very slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.[5]
Incubation: Place the vessel in a vibration-free environment at a constant temperature.
Monitoring: Monitor the vessel periodically for the formation of crystals. The process can take anywhere from a few days to several weeks.
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the supernatant.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles.[7]
Theoretical Underpinnings: Bragg's Law
The fundamental principle behind X-ray diffraction is Bragg's Law, which describes the constructive interference of X-rays scattered by the planes of atoms in a crystal lattice.
Bragg's Law: nλ = 2d sin(θ)
Where:
n is an integer.
λ is the wavelength of the X-rays.
d is the spacing between the planes of atoms in the crystal.
θ is the angle of incidence of the X-rays.
When the conditions of Bragg's Law are met, the scattered X-rays are in phase and produce a diffracted beam of high intensity.[7]
Experimental Workflow for Data Collection and Structure Solution
The process of obtaining a crystal structure from a single crystal involves a series of well-defined steps, from mounting the crystal to refining the final structural model.
General workflow for single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol:
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. To protect the crystal and minimize thermal motion during data collection, it is often flash-cooled in a stream of cold nitrogen gas (typically around 100 K).[4]
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector to record the diffraction pattern.[2][4] The crystal is rotated through a series of angles, and a large number of diffraction intensities are collected.
Data Reduction: The raw diffraction data are processed to correct for instrumental factors, and the intensities of the individual reflections are integrated.
Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, this is typically achieved using direct methods.
Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and other geometric parameters.
Interpreting the Crystallographic Data of[1][2][3]Dioxaborinan-2-ol Complexes
The final output of a successful X-ray diffraction experiment is a wealth of data that provides a detailed picture of the molecule's structure. For[1][2][3]Dioxaborinan-2-ol complexes, key areas of interest include the conformation of the six-membered ring and the geometry around the boron atom.
Conformational Analysis of the[1][2][3]Dioxaborinane Ring
Similar to cyclohexane, the 1,3,2-dioxaborinane ring can adopt several conformations, with the chair conformation generally being the most stable.[8] However, the presence of the two oxygen atoms and the boron atom introduces significant differences in bond lengths and angles, which can influence the conformational landscape. Computational studies on related 2,5-dimethyl-1,3,2-dioxaborinane complexes have shown that the ring can exist in chair, boat, and twist-boat conformations, with the chair form being the most stable.[9]
The specific conformation adopted in the solid state will be influenced by the nature and stereochemistry of the substituents on the ring, as well as by intermolecular interactions in the crystal lattice.
Key Crystallographic Parameters
The crystallographic data for a given[1][2][3]Dioxaborinan-2-ol complex is typically summarized in a table of key parameters. Below is a representative table with data for a related dioxaborole compound to illustrate the type of information obtained.
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
Unit Cell Parameters (a, b, c, α, β, γ): These define the dimensions and angles of the unit cell, the basic repeating unit of the crystal.
Z: The number of molecules in the unit cell.
R-factor (or R-value): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.
The Cambridge Structural Database (CSD): A Vital Resource
For researchers working with[1][2][3]Dioxaborinan-2-ol complexes, the Cambridge Structural Database (CSD) is an indispensable resource.[10] The CSD is the world's largest repository of small-molecule organic and metal-organic crystal structures, containing over a million entries.[10] It allows researchers to:
Search for and visualize the crystal structures of known compounds.
Analyze trends in bond lengths, bond angles, and conformations across a series of related molecules.
Retrieve detailed crystallographic data for comparative studies.
Researchers can access the CSD through various software packages and web-based interfaces.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the crystallographic analysis of[1][2][3]Dioxaborinan-2-ol complexes, from synthesis and crystal growth to the interpretation of X-ray diffraction data. A thorough understanding of these principles and techniques is essential for any scientist seeking to elucidate the structure-property relationships of these important compounds.
Future research in this area will likely focus on the crystallographic analysis of more complex derivatives with diverse biological activities. The continued development of high-throughput crystallization and data collection methods will undoubtedly accelerate the pace of discovery in this field, providing ever more detailed insights into the structural chemistry of[1][2][3]Dioxaborinan-2-ol complexes and their role in drug development and materials science.
References
Crystal structure of aqua-2-(3-aminophenyl)-1,3,2-dioxaborole dihydrate, C 12H 12BNO 3 · 2H 2O. (n.d.). Academia.edu. Retrieved March 25, 2026, from [Link]
PubChem. (n.d.). 2,2'-Bi-1,3,2-dioxaborolane. Retrieved March 25, 2026, from [Link]
Valiakhmetova, O. Yu., Tyumkina, T. V., Meshcheryakova, E. S., Khalilov, L. M., & Kuznetsov, V. V. (2017). Structure and conformational analysis of 2-hydroxy-5-isobutyl-1,3,2-dioxaborinane. Russian Journal of General Chemistry, 87(1), 100-104. [Link]
Valiakhmetova, O. Yu., Kuznetsov, V. V., & Gaisina, A. R. (2010). Configurational and conformational properties of the complex of 2,5-dimethyl-1,3,2-dioxaborinane with hydroxyl anion. Chemistry of Heterocyclic Compounds, 46(3), 367-369. [Link]
Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved March 25, 2026, from [Link]
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved March 25, 2026, from [Link]
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved March 25, 2026, from [Link]
re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved March 25, 2026, from [Link]
SERC Carleton. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved March 25, 2026, from [Link]
University of Toyama. (2023, October 4). CCDC 2016702: Experimental Crystal Structure Determination. Retrieved March 25, 2026, from [Link]
Flippen-Anderson, J. L., & Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current protocols in chemical biology, 1(1), 1-24. [Link]
Gren', A. I., & Kuznetsov, V. V. (1990). Theoretical analysis of ring form in 1,3,2-dithio- and 1,3,2-oxathioborinanes. Chemistry of Heterocyclic Compounds, 26(1), 1-5. [Link]
Al-Masoudi, N. A., & Al-Salihi, R. M. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5163. [Link]
Wang, Y., Li, Y., Wang, Y., & Liu, Y. (2023). Divergent synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via regioselective [3 + 2] cycloadditions of nitrile oxides and B-ethynyl-1,2-azaborines. Organic Chemistry Frontiers, 10(1), 127-132. [Link]
Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics (pp. 309-335). [Link]
Ullah, F., Khan, A. U., Ali, I., Khan, A., & Khan, S. (2022). Isolation, Identification, Spectral Studies and X-ray Crystal Structures of Two Compounds from Bixa orellana, DFT Calculations and DNA Binding Studies. Molecules, 27(6), 1832. [Link]
Krzyaniak, M. D., Yu, C. J., Fataftah, M. S., Dhir, P., Wasielewski, M. R., & Freedman, D. E. (2015). Characterizing X-Ray and Solution State Conformations for a Model Qubit System: {Cr7Ni} Ring Rotaxanes on a Mixed Metal Triangle. Inorganic chemistry, 54(9), 4566-4573. [Link]
Paetzold, P. (1991). Recent progress in 1,3,2-diazaborole chemistry. Pure and Applied Chemistry, 63(3), 345-350. [Link]
PubChem. (n.d.). CID 19989449. Retrieved March 25, 2026, from [Link]
Wagner, C., Bolte, M., & Lerner, H. W. (2025). Synthetic access to organyl-substituted 1,2,3-benzodiazaborines with turn-on fluorescence activity. Chemical Science, 16(12), 4356-4363. [Link]
Nöth, H., & Weber, S. (1985). The Chemistry of 1,3,2-Diazaborolines (2,3-Dihydro-1H-1,3,2-diazaboroles). Chemische Berichte, 118(11), 4428-4443. [Link]
A Senior Application Scientist's Guide to the Preliminary Investigation ofDioxaborinan-2-ol Binding Affinity
A Senior Application Scientist's Guide to the Preliminary Investigation of[1][2][3]Dioxaborinan-2-ol Binding Affinity Executive Summary: The reversible covalent inhibitory mechanism of boronic acids has cemented their ro...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to the Preliminary Investigation of[1][2][3]Dioxaborinan-2-ol Binding Affinity
Executive Summary:
The reversible covalent inhibitory mechanism of boronic acids has cemented their role as a privileged scaffold in modern drug discovery, exemplified by the clinical success of drugs like Bortezomib.[1][2][3] This guide provides an in-depth framework for the preliminary investigation of binding affinity for[1][4][2]Dioxaborinan-2-ol, a cyclic ester of boronic acid. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach. We will explore the structural rationale for investigating this moiety, detail key biophysical techniques for affinity quantification—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP)—and provide actionable protocols for their implementation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently assess the therapeutic potential of this promising chemical class.
The Ascendancy of Boron: From Poison to Precision Medicine
For many years, boron-containing compounds were largely sidelined in medicinal chemistry, often perceived as toxic.[1] This perception has been thoroughly demystified, culminating in the FDA approval of the boronic acid-containing proteasome inhibitor Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[2][3] This milestone ignited significant interest in the therapeutic applications of organoboron compounds.
The efficacy of boronic acids stems from the unique nature of the boron atom. It is electrophilic and can reversibly form a stable, covalent bond with biological nucleophiles, most notably the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.[4][3][5] This ability to act as a "warhead" that forms a tetrahedral intermediate mimicking the transition state of substrate hydrolysis is a cornerstone of its inhibitory power.
The[1][4][2]Dioxaborinan-2-ol scaffold represents a strategic evolution of the simple boronic acid. By forming a cyclic ester with a diol (in this case, derived from 1,3-propanediol), the boron atom's properties can be modulated. This modification can serve several purposes:
Improved Stability: The cyclic structure can protect the boronic acid from premature degradation.
Prodrug Strategy: The ester may be hydrolyzed in vivo to release the active boronic acid at the target site.
Modulated Pharmacokinetics: Altering the lipophilicity and polarity of the molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Structural Rationale and Core Moiety
The central focus of this guide is the[1][4][2]Dioxaborinan-2-ol core. Its structure provides a unique combination of the reactive boronic acid functionality within a more stable six-membered ring system.
Caption: Core chemical structure of[1][4][2]Dioxaborinan-2-ol.
Designing a Robust Binding Affinity Screening Cascade
A preliminary investigation of binding affinity should not rely on a single experiment. A tiered or cascaded approach ensures that initial findings are validated and artifacts are eliminated. The goal is to obtain a reliable equilibrium dissociation constant (K D), which quantifies the strength of the interaction between the compound and its target protein.[6] A lower K D value signifies a higher, more potent binding affinity.[7]
Caption: A logical workflow for binding affinity investigation.
Methodologies for Quantifying Binding Affinity
The characterization of a small molecule's binding to its target is fundamental to drug discovery.[7] Below are detailed protocols for three widely used, label-free techniques.
Isothermal Titration Calorimetry (ITC)
Causality & Rationale: ITC is the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event.[6] This provides a complete thermodynamic profile of the interaction (K D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free experiment. It is a solution-based technique, eliminating potential artifacts from surface immobilization.
Experimental Protocol:
Reagent Preparation:
Prepare a concentrated solution of the target protein (e.g., 100-200 µM) and the[1][4][2]Dioxaborinan-2-ol compound (e.g., 1-2 mM).
Crucially, both protein and ligand must be in identical buffer solutions to minimize heats of dilution. Dialyze the protein against the final buffer extensively.
Degas all solutions thoroughly immediately before use to prevent air bubbles in the calorimeter cells.
Instrument Setup:
Set the experimental temperature (e.g., 25°C).
Fill the sample cell (typically ~200 µL) with the target protein solution.
Load the injection syringe (typically ~40 µL) with the ligand solution.
Titration Experiment:
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.
Execute a series of sequential injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.[7]
The heat change following each injection is measured and recorded as a peak. The area under each peak corresponds to the heat of binding.
Data Analysis:
Integrate the raw power data to obtain the heat per injection (kcal/mol).
Plot the heat per injection against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K D, n, and ΔH.
Surface Plasmon Resonance (SPR)
Causality & Rationale: SPR is a powerful, real-time, and label-free optical technique that measures binding events on a sensor surface.[7] It provides not only the affinity (K D) but also the kinetic rate constants for association (k on) and dissociation (k off). This kinetic information is invaluable for understanding the residence time of a compound on its target, a key parameter for in vivo efficacy.
Experimental Protocol:
Ligand Immobilization:
Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Inject the target protein over the activated surface. The primary amines on the protein will form covalent amide bonds with the surface.
Deactivate any remaining active esters using an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
Binding Analysis (Analyte Injection):
Prepare a dilution series of the[1][4][2]Dioxaborinan-2-ol compound in running buffer (e.g., 0.1 nM to 10 µM). Include a buffer-only (zero concentration) sample for double referencing.
Inject the compound solutions over both the target and reference flow cells at a constant flow rate. This is the "association" phase.
After the injection, flow running buffer over the chip to monitor the "dissociation" phase.
Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.
Data Analysis:
The raw sensorgram data is processed by subtracting the reference channel signal and the buffer-only injection signal.
The resulting sensorgrams (Response Units vs. Time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine k on, k off, and K D (where K D = k off / k on).
Fluorescence Polarization (FP) Competitive Assay
Causality & Rationale: FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule. It is particularly well-suited for high-throughput screening. For unlabeled compounds like[1][4][2]Dioxaborinan-2-ol, a competitive format is used. This approach is cost-effective and sensitive.[7][8]
Experimental Protocol:
Assay Development:
Identify or synthesize a fluorescent tracer—a known ligand for the target protein conjugated to a fluorophore (e.g., fluorescein).
Determine the K D of this fluorescent tracer for the target protein by direct titration to establish optimal assay concentrations. The protein concentration should ideally be at or just above the tracer's K D.
Competitive Binding Assay:
In a microplate (e.g., a black 384-well plate), add a fixed concentration of the target protein and the fluorescent tracer to all wells.[7]
Add the unlabeled test compound ([1][4][2]Dioxaborinan-2-ol derivative) in a serial dilution across the plate.
Include control wells: "no inhibitor" (protein + tracer) for high polarization and "no protein" (tracer only) for low polarization.
Incubate the plate for a sufficient time to ensure the binding reaction has reached equilibrium.[9]
Measurement and Data Analysis:
Measure the fluorescence polarization of each well using a suitable plate reader.
Plot the measured polarization values against the logarithm of the test compound concentration.
Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC 50 (the concentration of test compound that displaces 50% of the bound tracer).
Convert the IC 50 value to an inhibition constant (K i) using the Cheng-Prusoff equation, which requires the known K D of the fluorescent tracer.
Data Presentation and Interpretation
Quantitative data from binding affinity experiments should be organized for clear comparison.[7] A self-validating system requires cross-verification of affinity constants from orthogonal methods.
Table 1: Summary of Hypothetical Binding Affinity Data
Test Compound
Target Protein
Method
K D (nM)
k on (M⁻¹s⁻¹)
k off (s⁻¹)
Stoichiometry (n)
ΔH (kcal/mol)
-TΔS (kcal/mol)
Dioxaborinan-A
Serine Protease X
SPR
50
1.2 x 10⁵
6.0 x 10⁻³
N/A
N/A
N/A
Dioxaborinan-A
Serine Protease X
ITC
65
N/A
N/A
1.1
-8.5
-1.2
Dioxaborinan-A
Serine Protease X
FP (Ki)
75
N/A
N/A
N/A
N/A
N/A
Key Considerations for Trustworthiness:
Equilibration: Ensure that the binding reaction has reached equilibrium before measurement. This can be tested by varying the incubation time; the measured affinity should not change with longer incubation.[9]
Concentration Regime: When measuring affinity, the concentration of the constant component (the "trace" partner) should be well below the expected K D to avoid the "titration regime," which can lead to inaccurate measurements.[9][10]
Case Study: Proposed Mechanism of Serine Protease Inhibition
Boronic acids are classic inhibitors of serine proteases. The diagram below illustrates the proposed mechanism where the boron atom of a[1][4][2]Dioxaborinan-2-ol derivative is attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable, tetrahedral covalent adduct.
Introduction: The Rising Prominence ofDioxaborinan-2-ol Derivatives in Modern Chemistry
An In-depth Technical Guide to the Synthesis of Novel[1][2][3]Dioxaborinan-2-ol Derivatives for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of[1][2][3]Dioxaborinan-2-ol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of Novel[1][2][3]Dioxaborinan-2-ol Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of[1][2][3]Dioxaborinan-2-ol Derivatives in Modern Chemistry
The[1][2][3]dioxaborinan-2-ol scaffold, a six-membered heterocyclic ring containing boron, has emerged as a cornerstone in contemporary drug discovery, materials science, and synthetic chemistry. The unique electronic properties of the boron atom, particularly its Lewis acidity and ability to engage in reversible covalent interactions, have made these derivatives invaluable as building blocks for a diverse array of applications. In the realm of pharmaceuticals, boron-containing compounds have shown promise as potent inhibitors for a range of biological targets.[4] Beyond medicinal chemistry, the dynamic nature of the boronic ester linkage is being harnessed in the development of self-healing polymers, sensors, and advanced drug delivery systems.[1]
This guide provides a comprehensive overview of the principal synthetic pathways to novel[1][2][3]dioxaborinan-2-ol derivatives, offering both theoretical insights and practical, step-by-step protocols for their preparation and characterization.
Core Synthetic Strategies: From Classical Condensations to Modern Catalysis
The synthesis of[1][2][3]dioxaborinan-2-ol derivatives can be broadly categorized into several key approaches, each with its own set of advantages and considerations.
Direct Condensation of Boronic Acids with 1,3-Diols: The Foundational Pathway
The most direct and widely employed method for the synthesis of[1][2][3]dioxaborinan-2-ols is the condensation reaction between a boronic acid and a 1,3-diol. This reversible reaction is typically driven to completion by the removal of water, often through azeotropic distillation.
Mechanism and Rationale:
The reaction proceeds through the formation of a tetrahedral boronate intermediate. The reactivity of the boronic acid is pH-dependent, with both the neutral, trigonal boronic acid and the anionic, tetrahedral boronate species being reactive.[5] The formation of the six-membered dioxaborinane ring from a 1,3-diol is generally favored due to the thermodynamic stability of the resulting cyclic ester. The choice of solvent and the use of a dehydrating agent are critical for achieving high yields.
Experimental Protocol: Synthesis of 2-Phenyl-1,3,2-dioxaborinan-2-ol
This protocol details the synthesis of a representative[1][2][3]dioxaborinan-2-ol derivative via the direct condensation of phenylboronic acid and 1,3-propanediol.
Materials:
Phenylboronic acid (1.0 eq)
1,3-Propanediol (1.1 eq)
Toluene (or another suitable azeotroping solvent)
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add phenylboronic acid and toluene.
Add 1,3-propanediol to the flask.
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
Continue refluxing until no more water is collected, typically 2-4 hours.
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or column chromatography if necessary. In many cases, the product is of sufficient purity for subsequent reactions after solvent removal.
Synthesis from Organometallic Reagents: Expanding the Scope
Causality Behind Experimental Choices:
The use of organometallic reagents allows for the introduction of a wide variety of organic substituents onto the boron atom. The in situ quench procedure, where the organometallic reagent is added to a cooled mixture of the halo-organic compound and trialkyl borate, is often preferred to minimize side reactions with functional groups that are incompatible with the highly reactive organometallic species.[1]
Metal-Catalyzed Approaches: The Frontier of Innovation
Modern synthetic organic chemistry has seen a surge in the development of metal-catalyzed methods for the formation of carbon-boron bonds. These approaches, often employing palladium or copper catalysts, enable the synthesis of highly functionalized boronic esters from a broad range of starting materials, including aryl and vinyl halides or triflates.
Expertise in Action:
Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, have become indispensable tools for the synthesis of complex boronic esters.[6] These reactions offer excellent functional group tolerance and proceed under mild conditions. More recently, copper-catalyzed N-arylation strategies have been developed for the synthesis of nitrogen-containing boronic ester derivatives.[7]
Experimental Protocol: One-Pot Palladium-Catalyzed Synthesis of 2-Aryl-1,3,2-dioxaborinanes
This protocol outlines a general one-pot procedure for the synthesis of 2-aryl-1,3,2-dioxaborinanes from aryl halides.
Materials:
Aryl halide (e.g., aryl bromide) (1.0 eq)
Bis(pinacolato)diboron (B2pin2) (1.1 eq)
Palladium catalyst (e.g., Pd(dppf)Cl2) (2-5 mol%)
Potassium acetate (or another suitable base) (3.0 eq)
1,3-Propanediol (1.5 eq)
Anhydrous solvent (e.g., dioxane, DMSO)
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
Add the anhydrous solvent and stir the mixture at 80-100 °C for the time required for complete conversion of the starting material (monitor by TLC or GC-MS).
Cool the reaction mixture to room temperature.
Add 1,3-propanediol to the reaction mixture and stir for an additional 1-2 hours.
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the Celite pad with the reaction solvent.
Remove the solvent from the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic workflows for[1][2][3]dioxaborinan-2-ol derivatives.
Protocol for Suzuki-Miyaura cross-coupling using[1,3,2]Dioxaborinan-2-ol
Application Notes & Protocols Topic: Protocol for Suzuki-Miyaura Cross-Coupling using Aryl-(1,3,2-dioxaborinan-2-yl) Derivatives Introduction: Advancing the Suzuki-Miyaura Reaction with Stabilized Boron Reagents The Suzu...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Protocol for Suzuki-Miyaura Cross-Coupling using Aryl-(1,3,2-dioxaborinan-2-yl) Derivatives
Introduction: Advancing the Suzuki-Miyaura Reaction with Stabilized Boron Reagents
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Traditionally, boronic acids have been the workhorse nucleophiles in this transformation.[4] However, their application can be hampered by inherent instability, leading to challenges in storage and handling, and a propensity for competitive side reactions like protodeboronation, particularly with sensitive substrates.[5][6] To address these limitations, a variety of boronic acid surrogates have been developed, with boronic esters being among the most successful.[4][7]
This guide focuses on a specific, highly practical class of boronic esters: those protected with 1,3-propanediol, forming a six-membered[1][2][8]dioxaborinane ring. These reagents offer a compelling combination of stability, ease of handling, and reactivity.[9] They are often bench-stable solids, compatible with chromatography, and serve as excellent "slow-release" sources of the active boronic acid under the basic reaction conditions, which can minimize side reactions and improve overall reaction performance. This protocol provides a detailed framework for researchers, scientists, and drug development professionals to effectively implement these advantageous reagents in their synthetic workflows.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][8]
Oxidative Addition: The cycle commences with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide). This irreversible step forms a square planar Pd(II) complex.[1][10]
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron reagent to the palladium center. For a boronic ester like a dioxaborinane derivative, the base plays a critical role. It activates the boron center by forming a more nucleophilic tetracoordinate "ate" complex. This complex then exchanges its organic group with the halide on the palladium center.[8][11] The precise mechanism of this transfer has been a subject of extensive study, but the formation of the boronate is widely accepted as a key prerequisite.[10][12]
Reductive Elimination: Following transmetalation, the two organic partners (R¹ and R²) are bound to the Pd(II) center. In the final step, these groups couple and are expelled from the coordination sphere, forming the desired C-C bond in the product. This step regenerates the catalytically active Pd(0) species, which can then enter a new cycle.[1][8][10]
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Guide: General Protocol
This protocol provides a reliable starting point for the coupling of various aryl halides with aryl-(1,3,2-dioxaborinan-2-yl) derivatives. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Reagents and Equipment
Component
Example
Purpose
Typical Amount
Aryl Halide
4-Bromoanisole
Electrophile
1.0 equiv
Boron Reagent
Phenyl-(1,3,2-dioxaborinan-2-yl)
Nucleophile Precursor
1.1 - 1.5 equiv
Palladium Precatalyst
Pd₂(dba)₃
Catalyst Source
1-2 mol%
Ligand
SPhos
Stabilize & activate catalyst
2-4 mol%
Base
K₃PO₄ (Potassium Phosphate)
Activates Boron Reagent
2.0 - 3.0 equiv
Solvent
1,4-Dioxane or Toluene/H₂O
Reaction Medium
~0.1 M concentration
Inert Gas
Argon or Nitrogen
Prevents catalyst oxidation
N/A
Equipment:
Schlenk tube or round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Inert gas line (manifold or balloon)
Standard laboratory glassware (syringes, needles, etc.)
Silica gel for chromatography
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure
Reaction Setup:
Place a magnetic stir bar into a dry Schlenk tube.
Add the aryl halide (1.0 equiv), the aryl-(1,3,2-dioxaborinan-2-yl) derivative (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), and the phosphine ligand (e.g., SPhos, 0.02 equiv) to the tube.
Scientist's Note: Adding all solids together at the beginning is convenient and generally effective. For highly sensitive catalysts or substrates, sequential addition after solvent degassing may be preferred.
Inerting the Atmosphere:
Seal the Schlenk tube with a rubber septum.
Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
Causality: The Pd(0) catalytic species is sensitive to oxygen and can be oxidized to an inactive state. Phosphine ligands are also prone to oxidation. Establishing an inert atmosphere is crucial for catalytic activity and reproducibility.[1]
Solvent Addition and Degassing:
Using a syringe, add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide).
Scientist's Note: Solvents can be degassed by sparging with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles. This step removes dissolved oxygen, further protecting the catalyst.
Reaction Execution:
Place the sealed tube in a preheated oil bath on a magnetic stirrer hotplate (e.g., 80-110 °C).
Stir the reaction mixture vigorously for the prescribed time (typically 4-24 hours).
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is complete upon the disappearance of the limiting reagent (usually the aryl halide).
Work-up and Extraction:
Allow the reaction mixture to cool to room temperature.
Quench the reaction by adding water. Dilute the mixture with an organic solvent such as ethyl acetate.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
Causality: The water quench dissolves the inorganic base and salts. The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
Purification:
The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Guide
Observation
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions or impure base.3. Ineffective ligand for the specific substrate.
1. Use fresh catalyst and ensure thorough degassing.2. Use a freshly opened or dried base.3. Screen alternative phosphine ligands (e.g., Buchwald or Fu ligands).
Significant Protodeboronation
1. The rate of boronic ester hydrolysis and subsequent protodeboronation is faster than the rate of transmetalation.2. Water present in the reaction mixture.
1. Use a more active catalyst/ligand combination to accelerate the cross-coupling.2. Use anhydrous solvents and a non-hydroxide base (e.g., KF, CsF).[6][11]
Formation of Palladium Black
1. Catalyst decomposition due to high temperature or oxygen exposure.2. Ligand dissociation from the palladium center.
1. Lower the reaction temperature; improve inerting technique.2. Use a ligand with a larger bite angle or stronger binding affinity.
Homocoupling of Aryl Halide
1. Side reaction promoted by some phosphine ligands at high temperatures.
1. Lower the reaction temperature or switch to a different ligand system.
Conclusion
The use of 1,3-propanediol protected boronic esters, or aryl-(1,3,2-dioxaborinan-2-yl) derivatives, represents a significant practical advancement for the Suzuki-Miyaura cross-coupling. Their superior stability simplifies handling and storage while enabling a controlled, slow release of the reactive boronic acid, which can improve yields and minimize side reactions. The robust protocol detailed herein provides a versatile and reliable starting point for synthetic chemists to leverage these benefits, facilitating the efficient construction of complex molecular architectures critical to research and development in the chemical and pharmaceutical sciences.
Roy, D., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
Giménez-Agulló, N., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
Zhu, C., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions Website. [Link]
Procter, D. J., et al. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
HZPT. (2024, March 1). what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? HZPT Website. [Link]
N'Zoutani, A., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]
Hernandez-Paredes, J., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Magnetochemistry. [Link]
Step-by-step preparation of [1,3,2]Dioxaborinan-2-ol from 1,3-propanediol
An Application Note and Protocol from the Desk of a Senior Application Scientist Topic: Step-by-Step Preparation of[1][2][3]Dioxaborinan-2-ol from 1,3-Propanediol Audience: Researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Step-by-Step Preparation of[1][2][3]Dioxaborinan-2-ol from 1,3-Propanediol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of[1][2][3]Dioxaborinan-2-ol, a six-membered cyclic boronic ester, through the condensation reaction of 1,3-propanediol and boric acid. Boronic acids and their esters are pivotal building blocks in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, and as protecting groups for diols. This protocol details the underlying chemical principles, a validated step-by-step laboratory procedure, rigorous safety protocols, and analytical methods for product characterization. The guide is designed to be self-validating, explaining the causality behind each experimental choice to ensure reproducibility and success.
The formation of[1][2][3]Dioxaborinan-2-ol is a classic example of a condensation reaction, specifically an esterification between a diol (1,3-propanediol) and an inorganic acid (boric acid). Boric acid, B(OH)₃, reacts with diols to form stable cyclic esters.[1] The reaction with a 1,3-diol, such as 1,3-propanediol, results in a thermodynamically stable six-membered ring, which is generally favored over the seven-membered ring that would form with a 1,4-diol.[1]
The core of this synthesis is a reversible equilibrium. To drive the reaction toward the product, the water formed as a byproduct must be continuously removed from the reaction mixture. This is most effectively achieved through azeotropic distillation, typically using a Dean-Stark apparatus with a suitable solvent like toluene.[4] The reaction is typically heated to the reflux temperature of the solvent to facilitate both the reaction rate and the azeotropic removal of water.
Figure 1: Reaction mechanism for the formation of[1][2][3]Dioxaborinan-2-ol.
Section 2: Materials & Equipment
Ensuring the purity of reagents and the proper setup of equipment is critical for the success of this synthesis. All glassware should be flame- or oven-dried immediately before use to remove adsorbed moisture.
Reagents & Chemicals
Reagent
Formula
CAS No.
Molar Mass ( g/mol )
Amount
Purity
Supplier
Boric Acid
H₃BO₃
10043-35-3
61.83
6.18 g (0.1 mol)
≥99.5%
Sigma-Aldrich
1,3-Propanediol
C₃H₈O₂
504-63-2
76.09
7.61 g (0.1 mol)
≥98.0%
Sigma-Aldrich
Toluene
C₇H₈
108-88-3
92.14
150 mL
Anhydrous, ≥99.8%
Sigma-Aldrich
Anhydrous MgSO₄
MgSO₄
7487-88-9
120.37
~5 g
Laboratory Grade
Any
Laboratory Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Dean-Stark apparatus (10-20 mL capacity)
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Nitrogen or Argon gas inlet and outlet (bubbler)
Glass funnel
Rotary evaporator
Standard set of laboratory glassware (beakers, graduated cylinders)
Temperature probe
Section 3: Comprehensive Safety Protocol
A thorough understanding and implementation of safety procedures are non-negotiable. Researchers must wear appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory. All operations should be conducted within a certified chemical fume hood.
Reagent-Specific Hazards:
Boric Acid: Classified as a reproductive toxin (Repr. 1B - H360FD), which may damage fertility or the unborn child.[2][5][6] It is crucial to avoid inhalation of dust and any direct skin or eye contact.[2] The substance should be handled with care, and the container must be stored in a locked area accessible only to authorized personnel.[2][6]
1,3-Propanediol: A combustible liquid. While it has low acute toxicity, prolonged skin contact may cause irritation.[3] Keep away from open flames and strong oxidizing agents.[3]
Toluene: A flammable liquid and vapor. It can cause skin, eye, and respiratory irritation. Chronic exposure can lead to significant health issues affecting the nervous system. Handle exclusively in a fume hood and away from ignition sources.
Emergency Procedures: An eyewash station and safety shower must be readily accessible. In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Section 4: Step-by-Step Synthesis Protocol
This protocol is based on a 0.1 molar scale. The reaction should be performed under an inert atmosphere to prevent hydrolysis of the product by atmospheric moisture.
Figure 2: Step-by-step experimental workflow for the synthesis.
Protocol Details:
Apparatus Setup:
Flame-dry the 250 mL three-neck flask, Dean-Stark apparatus, and condenser. Assemble them quickly while still warm and place under a positive pressure of nitrogen or argon.
Fit the central neck with the condenser (connected to a bubbler), one side neck with a glass stopper, and the other with a septum for temperature monitoring.
Reagent Loading:
Remove the glass stopper and, under a positive flow of inert gas, add boric acid (6.18 g, 0.1 mol) and 1,3-propanediol (7.61 g, 0.1 mol) to the flask using a powder funnel.
Add a magnetic stir bar, followed by 150 mL of anhydrous toluene via a cannula or syringe.
Reaction Execution:
With the inert atmosphere maintained, begin vigorous stirring and heat the mixture to reflux using the heating mantle. The boiling point of toluene is approximately 111°C.
Water will begin to co-distill with toluene and collect in the graduated arm of the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
The theoretical amount of water produced is 3.6 mL (2 moles of H₂O per mole of product). The reaction is considered complete when water ceases to collect and the theoretical volume is approached. This typically takes 4 to 6 hours.
Workup and Purification:
Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature under the inert atmosphere.
The product is soluble in toluene. If any unreacted boric acid (a white solid) is present, filter the solution.
Transfer the filtrate to a separate flask and add a small amount of anhydrous magnesium sulfate to remove any residual dissolved water. Stir for 15-20 minutes.
Filter the mixture to remove the magnesium sulfate.
Concentrate the filtrate using a rotary evaporator to remove the toluene. The final product,[1][2][3]Dioxaborinan-2-ol, is expected to be a white solid or a viscous, colorless oil.
Section 5: Product Characterization & Validation
Analytical validation is essential to confirm the identity and purity of the synthesized compound.
¹H NMR (in CDCl₃ or DMSO-d₆): The proton NMR spectrum should exhibit two distinct signals corresponding to the methylene protons of the propanediol backbone.
A triplet corresponding to the two equivalent O-CH₂ - groups.
A quintet corresponding to the central -CH₂ - group.
A broad singlet for the B-OH proton.
¹³C NMR (in CDCl₃ or DMSO-d₆): The carbon NMR spectrum is expected to show two signals. Based on literature for similar structures, the chemical shifts can be predicted.[7]
One signal for the two equivalent C H₂-O carbons.
One signal for the central C H₂ carbon.
¹¹B NMR (in CDCl₃ or DMSO-d₆): This is a definitive technique for boron compounds.[8][9] The spectrum should show a single, relatively broad resonance in the chemical shift range typical for tricoordinate boronic esters, confirming the formation of the B-O-C environment.
Infrared (IR) Spectroscopy:
Appearance of strong B-O stretching bands (typically around 1300-1400 cm⁻¹).
Disappearance or significant reduction of the broad O-H stretch from the starting materials (3200-3600 cm⁻¹), replaced by a sharper B-OH stretch.
Section 6: Troubleshooting & Expert Insights
Low Yield: This is often due to incomplete removal of water or the use of wet reagents/solvents. Ensure all glassware is scrupulously dried and use anhydrous grade solvents. Extending the reflux time can also help drive the equilibrium further to the right.
Product is an Oil, Not a Solid: Purity can affect the physical state. The presence of residual toluene or slight hydrolysis can prevent crystallization. Attempting to purify by vacuum distillation (if thermally stable) or trituration with a non-polar solvent like cold hexanes may induce solidification.
Hydrolytic Instability: Boronic esters are susceptible to hydrolysis. The final product should be stored in a desiccator under an inert atmosphere to prevent degradation over time.
Section 7: References
Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega. Available at:
Safety Data Sheet for 1,3-Propanediol. Fisher Scientific. Available at:
Safety Data Sheet for Boric Acid. International Scientific Supplies. Available at:
Weil, T. (1966). Spirocyclic borate esters. U.S. Patent 3,256,310. Available at:
Esterification reaction of boric acid with glycols. ResearchGate. Available at:
Safety Data Sheet for Boric Acid. Chemos GmbH & Co.KG. Available at:
Safety Data Sheet for Boric Acid. Carl ROTH. Available at:
Safety Data Sheet for Boric Acid Solution. Fagron. Available at:
Pizer, R., & Selzer, R. (1984). Esterification of Boric Acid with 1,2-Propanediol, 3-Amino-1,2-propanediol, and (+/-)-3-Dimethylamino-1,2-propanediol as Studied by 11B NMR Spectroscopy. Inorganic Chemistry. Available at: [Link]
Bachelier, N., & Verchere, J. (1995). Formation of neutral complexes of boric acid with 1,3-diols in organic solvents and in aqueous solution. Polyhedron. Available at: [Link]
McKee, M. L. (2007). A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
1,3-Propanediol for synthesis. Merck. Available at:
Pihlaja, K., & Rossi, K. (1985). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane Derivatives. Acta Chemica Scandinavica. Available at: [Link]
1,3-Propanediol Production. ChemicalBook. Available at:
Flores-Holguín, N., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Materials. Available at: [Link]
Application Note: Transient Aqueous Protection of 1,3-Diols via [1,3,2]Dioxaborinan-2-ol Formation
Executive Summary & Mechanistic Rationale The selective functionalization of polyfunctional molecules—such as amino-alcohols and carbohydrates—presents a persistent challenge in drug development. Traditional diol protect...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The selective functionalization of polyfunctional molecules—such as amino-alcohols and carbohydrates—presents a persistent challenge in drug development. Traditional diol protecting groups (e.g., acetonides, benzylidene acetals, or silyl ethers) require strictly anhydrous conditions, expensive reagents, and organic solvents.
An elegant, green-chemistry alternative is the use of boric acid (
B(OH)3
) to transiently protect 1,3-diols through the formation of [1,3,2]dioxaborinan-2-ol derivatives. Unlike boronic esters (which are typically neutral and stable in organic solvents), the [1,3,2]dioxaborinan-2-ol complex is uniquely suited for aqueous chemistry .
The Causality of Protection
When a 1,3-diol condenses with boric acid in water, it forms a neutral, trigonal planar [1,3,2]dioxaborinan-2-ol ring. However, by adjusting the pH of the solution above the
pKa
of the borate complex (typically pH 8.5–9.5), the boron atom accepts a hydroxide ion to become a tetrahedral borate anion ([1,3,2]dioxaborinan-2-uide).
This geometric and electronic shift is the crux of the protection strategy: the negative charge delocalizes across the oxygen atoms, drastically reducing their nucleophilicity. This allows competing nucleophiles (such as amines) on the same molecule to be selectively alkylated or acylated without the risk of O-alkylation .
Quantitative Thermodynamic Parameters
The efficiency of [1,3,2]dioxaborinan-2-ol formation is dictated by the thermodynamics of the diol substrate. The table below summarizes the binding constants (
Keq
) and optimal pH ranges for various diol architectures, providing a predictive framework for process design .
Table 1: Thermodynamic Stability of Boric Acid-Diol Complexes in Water
Diol Substrate Type
Resulting Heterocycle
Typical Binding Constant (
Keq
, M⁻¹)
Optimal pH for Anionic Protection
Acyclic 1,3-Diol
[1,3,2]Dioxaborinane
10 – 50
8.0 – 9.5
Acyclic 1,2-Diol
[1,3,2]Dioxaborolane
1 – 10
8.5 – 9.5
Cyclic cis-1,2-Diol
[1,3,2]Dioxaborolane
> 1,000
7.5 – 9.0
1,4-Diol
7-membered ring
< 1 (Unstable)
N/A
Reaction Pathway & Workflow Visualization
Reaction pathway for selective N-alkylation via [1,3,2]dioxaborinan-2-ol intermediate formation.
Step-by-step industrial workflow for transient diol protection and functionalization.
Standard Operating Protocols
The following protocols describe a self-validating system for the selective N-alkylation of an amino-1,3-diol (e.g., in the synthesis of X-ray contrast agents like iohexol).
Protocol 1: Aqueous Protection and Selective N-Alkylation
Objective: Mask the 1,3-diol motif as a [1,3,2]dioxaborinan-2-ol anion to prevent O-alkylation during the addition of an alkyl halide.
Substrate Dissolution:
Suspend the amino-1,3-diol substrate (1.0 eq) in deionized water (approx. 5 volumes).
Causality: Water is the ideal solvent here; it drives the hydration of boric acid and safely dissipates the heat of the subsequent alkylation.
Boric Acid Addition:
Add Boric Acid (
B(OH)3
) (1.1 eq per 1,3-diol group) to the stirring suspension.
pH-Driven Anionic Protection:
Slowly add 5M NaOH (aq) until the pH stabilizes at 9.0 - 9.5 .
Causality: At neutral pH, the equilibrium favors the free diol and boric acid. Elevating the pH forces the formation of the tetrahedral[1,3,2]dioxaborinan-2-uide complex, locking the diol into a highly stable, unreactive state .
Validation Checkpoint: Withdraw a 0.5 mL aliquot and analyze via
11B
NMR. A chemical shift transition from ~19 ppm (trigonal planar boric acid) to ~1-2 ppm confirms the quantitative formation of the tetrahedral borate complex.
Electrophilic Addition:
Heat the reaction mixture to 45°C.
Add the alkylating agent (e.g., an alkyl halide or epoxide, 1.05 eq) dropwise over 1 hour. Maintain the pH at 9.0 using a pH-stat autotitrator (adding NaOH as needed to neutralize the generated HX acid).
Validation Checkpoint: Monitor the disappearance of the primary/secondary amine via LC-MS. Note: The protected diol will appear as the free diol mass in standard acidic LC-MS mobile phases due to rapid on-column deprotection. Rely on the mass shift of the amine functionalization.
Protocol 2: Orthogonal Deprotection and Isolation
Objective: Cleave the[1,3,2]dioxaborinan-2-ol protecting group and isolate the functionalized free diol.
Acidic Shift (Thermodynamic Cleavage):
Cool the reaction mixture to 20°C.
Carefully add 5M HCl (aq) until the pH drops to 4.0 - 4.5 .
Causality: Protonation of the tetrahedral borate anion forces it back into the trigonal planar state, which rapidly hydrolyzes in water to release the free 1,3-diol and boric acid.
Alternative Cleavage (Competitive Displacement):
If the product is acid-sensitive: Maintain pH at 8.0 and add 1.5 eq of Sorbitol or Mannitol .
Causality: Polyols like sorbitol have a vastly higher binding constant (
Keq>10,000
) for boric acid than standard 1,3-diols. The boric acid will transesterify onto the sorbitol, liberating the target product under mild conditions .
Isolation:
Remove the liberated boric acid by cooling the mixture to 5°C (boric acid has low solubility at cold temperatures and will precipitate). Filter the solids.
Pass the filtrate through a mixed-bed ion-exchange resin or utilize reverse osmosis (RO) to remove residual borate salts, yielding the pure N-alkylated 1,3-diol.
Validation Checkpoint: Perform
1H
NMR in
D2O
. The disappearance of the rigid, downfield-shifted signals of the [1,3,2]dioxaborinane ring protons confirms complete deprotection.
References
Bjørsvik, H.-R., Priebe, H., Cervenka, J., Aabye, A. W., & Gulbrandsen, T. (2001). A Selective Process for N-Alkylation in Competition with O-Alkylation: Boric Acid, Borax, and Metaborate as a Cheap and Effective Protecting Group Applicable for Industrial-Scale Synthetic Processes. Organic Process Research & Development. URL:[Link]
Springsteen, G., & Wang, B. (2012). Boron-Carbohydrate Interactions. InTech. URL:[Link]
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids, Wiley-VCH. URL:[Link]
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. URL:[Link]
Executive Summary The development of robust, highly enantioselective methodologies is a cornerstone of modern drug development and fine chemical synthesis. Among the versatile organoboron reagents available, [1,3,2]dioxa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of robust, highly enantioselective methodologies is a cornerstone of modern drug development and fine chemical synthesis. Among the versatile organoboron reagents available, [1,3,2]dioxaborinane derivatives —characterized by a stable six-membered ring containing a boron atom and two oxygen atoms—have emerged as privileged scaffolds. Whether utilized as chiral catalysts in transfer hydrogenation, as bulky hydroborating agents, or as allylating reagents, the unique conformational rigidity and Lewis acidity of the [1,3,2]dioxaborinane core provide exceptional stereocontrol. This application note details the mechanistic causality, quantitative performance, and self-validating protocols for three premier asymmetric transformations utilizing these reagents.
Structural & Mechanistic Rationale
The preference for[1,3,2]dioxaborinanes over their five-membered counterparts (e.g.,[1,3,2]dioxaborolanes like pinacolborane) in specific asymmetric syntheses is rooted in their thermodynamic and conformational properties. The six-membered ring adopts a stable chair conformation, which projects substituents into well-defined axial and equatorial positions. This enhanced steric profile is critical for differentiating prochiral faces during transition states. Furthermore, the boron center in these rings exhibits finely tuned Lewis acidity, facilitating rapid ligand exchange or the formation of stabilizing N→B dative bonds[1].
Logical relationship between the [1,3,2]dioxaborinane structure and its catalytic properties.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Causality & Mechanism
Chiral dioxaborinane adducts, synthesized from cis-1,2-diol-type chiral ligands (often bearing ferrocene or trifluoromethyl groups), act as highly efficient catalysts for the ATH of aromatic ketones[1]. The incorporation of an N→B dative bond via an additive (such as 4-tert-butylpyridine) converts the tri-coordinated boron into a four-coordinated species. This structural rigidification locks the chiral pocket, restricting rotational degrees of freedom and significantly enhancing enantiodiscrimination during the hydride transfer from 2-propanol to the ketone substrate[1].
Catalyst Activation: In a flame-dried Schlenk tube under argon, dissolve the chiral dioxaborinane catalyst in anhydrous 2-propanol. Add KOH to generate the active metal-hydride species. Stir for 15 minutes at 25 °C.
Self-Validation Check: Monitor the activation via ¹¹B NMR; a chemical shift transition validates the formation of the four-coordinated active species.
Substrate Addition: Introduce the prochiral ketone substrate to the activated catalyst solution.
Reaction: Heat the mixture to 45 °C. Monitor the conversion via TLC or GC.
Workup: Upon completion (6–12 h), quench with brine (2 mL) and extract with EtOAc (3 × 5 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Analysis: Purify via flash chromatography. Determine the enantiomeric excess (% ee) using chiral HPLC.
Step-by-step experimental workflow for the Asymmetric Transfer Hydrogenation (ATH) of ketones.
The asymmetric hydroboration of 1,1-disubstituted alkenes is notoriously difficult due to poor facial differentiation. However, utilizing 4,4,6-trimethyl-1,3,2-dioxaborinane (tmdBH) in conjunction with a Rh(I) catalyst and chiral phosphite ligands circumvents this issue[2]. The bulky, chair-like structure of tmdBH interacts synergistically with the chiral ligand, forcing the substrate into a highly specific orientation. This results in predominantly γ-borylated products with exceptional enantiomeric purity, often yielding the opposite facial selectivity compared to smaller reagents like pinacolborane[2].
Complex Formation: In an argon-filled glovebox, pre-stir Rh(nbd)₂BF₄ and the chiral phosphite ligand in anhydrous THF (2 mL) for 30 minutes.
Reagent Addition: Add the alkene substrate, followed by the dropwise addition of tmdBH at room temperature.
Hydroboration: Stir the reaction for 16–24 h.
In Situ Oxidation: To determine regioselectivity and ee without isolating the sensitive boronate, add THF/H₂O (1:1, 2 mL) and NaBO₃·H₂O (3.0 mmol). Stir for 4 h.
Self-Validation Check: Using NaBO₃ instead of harsh H₂O₂/NaOH prevents epimerization of the newly formed stereocenter, ensuring the final chiral alcohol accurately reflects the hydroboration step's selectivity.
Isolation: Extract with EtOAc, dry, concentrate, and purify the chiral alcohol via chromatography.
Catalytic cycle for Rh-catalyzed Carbonyl-Directed Asymmetric Hydroboration using tmdBH.
Asymmetric Allylboration of Ketones
Causality & Mechanism
The synthesis of chiral tertiary homoallylic alcohols is achieved via the asymmetric allylboration of ketones using B-allyl-1,3,2-dioxaborinane , catalyzed by chiral biphenols (e.g., 3,3'-Br₂-BINOL)[3]. The causality of this reaction hinges on a rapid ligand exchange process. The chiral biphenol activates the stable dioxaborinane ring, liberating an alcohol equivalent and forming a highly Lewis acidic, transient chiral boronate. The addition of an exogenous alcohol (like t-BuOH) accelerates this exchange, driving the catalytic cycle forward[3].
Setup: Under an argon atmosphere, combine the chiral biphenol catalyst and the ketone in anhydrous toluene.
Activation: Add t-BuOH, followed immediately by B-allyl-1,3,2-dioxaborinane.
Self-Validation Check: Run a parallel micro-scale control without t-BuOH; a significant drop in the reaction rate validates that the alcohol-mediated ligand exchange mechanism is actively driving the catalysis.
Reaction: Stir the mixture at room temperature for 24 h.
Quench & Extraction: Quench with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL).
Purification: Combine organic layers, dry over MgSO₄, concentrate, and purify the tertiary homoallylic alcohol by silica gel chromatography.
Quantitative Data Summary
The table below consolidates the expected quantitative outcomes for the three primary methodologies utilizing [1,3,2]dioxaborinane reagents, providing a benchmark for assay validation.
Reaction Type
Reagent/Catalyst System
Key Substrate Class
Typical Yield (%)
Enantiomeric Excess (% ee)
Asymmetric Transfer Hydrogenation
Chiral Dioxaborinane / KOH
Aromatic Ketones
85 – 99%
Up to 99%
Catalytic Asymmetric Hydroboration
tmdBH / Rh(I)-Phosphite
1,1-Disubstituted Alkenes
70 – 80%
90 – 96%
Asymmetric Allylboration
B-allyl-1,3,2-dioxaborinane / BINOL
Prochiral Ketones
85 – 95%
90 – 99%
References
Kilic, A. et al. "Synthesis of cis-1,2-diol-type chiral ligands and their dioxaborinane derivatives: Application for the asymmetric transfer hydrogenation of various ketones and biological evaluation." Applied Organometallic Chemistry (2020). [1]
Takacs, J. M. et al. "γ-Selective directed catalytic asymmetric hydroboration of 1,1-disubstituted alkenes." Chemical Communications (2014). [2]
Schaus, S. E. et al. "Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols." Angewandte Chemie International Edition (2010). [3]
Application Note: Functionalization of Aryl Halides via 1,3,2-Dioxaborinane Derivatives
Executive Summary & Chemical Context The synthesis of functionalized arylboronates is a cornerstone of modern drug development, primarily serving as critical intermediates for Suzuki-Miyaura cross-coupling. Nomenclature...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The synthesis of functionalized arylboronates is a cornerstone of modern drug development, primarily serving as critical intermediates for Suzuki-Miyaura cross-coupling.
Nomenclature & Reagent Selection Note:
While the core scaffold [1,3,2]dioxaborinan-2-ol refers to the cyclic boronic acid containing a B–OH bond (used primarily in Ru-catalyzed O-borylation and boroxane formation[1]), the functionalization of aryl halides via C–B bond formation is practically executed using its highly stable hydroborane analog, 4,4,6-trimethyl-1,3,2-dioxaborinane (containing a reactive B–H bond)[2]. This guide provides a comprehensive, field-proven protocol for the transition-metal-catalyzed borylation of aryl halides using this specific dioxaborinane scaffold.
Mechanistic Insights: Why 1,3,2-Dioxaborinanes?
As an application scientist scaling up cross-coupling workflows, reagent selection is dictated by a balance of reactivity, stability, and cost-efficiency.
The Problem with Pinacolborane (HBpin): While HBpin is the industry standard for borylation, pinacol is exceptionally expensive at scale.
The Dioxaborinane Advantage: 4,4,6-Trimethyl-1,3,2-dioxaborinane is synthesized easily and cheaply from hexylene glycol and borane-methyl sulfide. It offers superior atom economy, excellent bench stability, and yields aryl-1,3,2-dioxaborinanes that are highly robust during chromatographic purification[2].
Causality in Catalyst & Base Design
The success of this borylation relies on a highly specific catalytic environment:
Catalyst Choice: The use of
PdCl2(MeCN)2
paired with the bulky, electron-rich ligand t-Bu-DPEphos is critical. The steric bulk accelerates the oxidative addition of the palladium into the unactivated Ar–X bond.
Base Dependency: Triethylamine (
Et3N
) is not merely a solvent additive; it is mechanistically required. During the catalytic cycle,
Et3N
deprotonates the intermediate, neutralizing the hydrohalic acid generated during the
σ
-bond metathesis step, thereby driving the equilibrium toward the Ar-Pd(II)-B(OR)
2
intermediate[2].
Catalytic Pathway Visualization
Fig 1: Catalytic cycle of Pd-catalyzed borylation using 1,3,2-dioxaborinane.
Experimental Protocol: Pd-Catalyzed Borylation
This protocol is designed as a self-validating system to ensure reproducibility and minimize reagent waste.
Action: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with
PdCl2(MeCN)2
and t-Bu-DPEphos. Add 2.0 mL of anhydrous toluene. Stir for 30 minutes at 25 °C.
Causality & Validation: The suspension must transition into a clear, distinctively colored homogeneous solution. This visual cue confirms successful ligand exchange and the formation of the active Pd(0)L
n
complex. If the solution remains turbid, the ligand may be oxidized, and the reaction will likely fail.
Reagent Addition:
Action: Add the aryl halide, followed by
Et3N
, and finally 4,4,6-trimethyl-1,3,2-dioxaborinane.
Causality: Adding the borane reagent last prevents premature degradation or homocoupling before the aryl halide is fully coordinated to the active catalyst[2].
Thermal Borylation:
Action: Seal the flask, transfer it to a fume hood, and heat at 80 °C in a pre-equilibrated oil bath for 4–18 hours.
Validation: Monitor the reaction via GC/MS. The disappearance of the aryl halide peak and the emergence of the higher-mass aryl-1,3,2-dioxaborinane peak confirm quantitative conversion.
Workup and Isolation:
Action: Cool the mixture to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous
MgSO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Quantitative Data & Substrate Scope
The 1,3,2-dioxaborinane system shows excellent tolerance to both electron-donating and electron-withdrawing groups across different catalyst systems[3],[2].
While C-borylation utilizes the hydroborane, the direct O-borylation of silanols or the formation of boroxanes utilizes the cyclic boronic acid, [1,3,2]dioxaborinan-2-ol (B–OH). Ruthenium hydride complexes, such as
[Ru(CO)Cl(H)(PPh3)3]
, catalyze the de-ethenative borylation of vinylboronates. Mechanistic studies confirm that equimolar reactions of the Ru–B complex with [1,3,2]dioxaborinan-2-ol yield the corresponding boroxane bonds, expanding the utility of the dioxaborinane scaffold beyond simple cross-coupling into advanced materials science[1].
References
Title: Nickel-Catalyzed Borylation of Aryl Halides with 4,4,6-Trimethyl-1,3,2-dioxaborinane
Source: Heterocycles, 2012, 86(1).
URL: [Link]
Title: Application of Green Solvents: PEG and scCO2 in the Mono- or Biphasic Catalytic Systems for the Repetitive Batch Coupling of Vinylsilanes with Vinyl Boronates toward 1-Boryl-1-silylethenes
Source: Inorganic Chemistry (ACS Publications), 2020, 59(24).
URL: [Link]
Application Note: Microwave-Assisted Synthesis and Utilization of [1,3,2]Dioxaborinan-2-ol Derivatives in High-Throughput Drug Discovery
Executive Summary & Strategic Rationale In the landscape of modern organoboron chemistry, [1,3,2]Dioxaborinan-2-ol (and its cyclic ester derivatives) has emerged as a highly robust structural motif. While pinacol boronic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In the landscape of modern organoboron chemistry, [1,3,2]Dioxaborinan-2-ol (and its cyclic ester derivatives) has emerged as a highly robust structural motif. While pinacol boronic esters (Bpin) and free boronic acids (B(OH)₂) dominate traditional Suzuki-Miyaura couplings, 1,3,2-dioxaborinanes offer superior stability against protodeboronation and unique steric profiles. These properties have made them indispensable in the synthesis of complex chemical glucose sensors and novel bioisosteres like oxetane-containing IDO1 inhibitors .
However, the enhanced thermodynamic stability of the six-membered dioxaborinane ring inherently increases the activation energy required for transmetalation during palladium-catalyzed cross-coupling. To overcome this, microwave-assisted dielectric heating is deployed. By directly exciting polar solvent molecules and ionic catalyst intermediates, microwave irradiation provides localized superheating that accelerates reaction kinetics, transforming sluggish 24-hour thermal reactions into high-yielding 15-minute protocols .
This protocol details the microwave-assisted Suzuki-Miyaura cross-coupling of an aryl halide with an aryl-[1,3,2]dioxaborinane. It is designed as a self-validating system , embedding real-time physical and chemical checkpoints to ensure causality and reproducibility.
Phase 1: Reagent Preparation & System Setup
Vessel Preparation: Equip an oven-dried 10 mL microwave-safe glass vial with a magnetic stir bar.
Reagent Loading: Add 1.0 mmol of the target Aryl Halide and 1.2 mmol of the Aryl-[1,3,2]dioxaborinane derivative.
Catalyst Integration: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂.
Solvent Addition: Inject 4.0 mL of anhydrous 1,4-Dioxane followed by 1.0 mL of 2M aqueous K₂CO₃.
Atmospheric Control: Purge the suspension with N₂ gas for 5 minutes, then immediately seal with a Teflon-lined crimp cap.
Self-Validation Checkpoint 1 (Visual): Causality of Catalyst State. The pre-reaction mixture must appear as a heterogeneous red/orange suspension. If the mixture appears black or dark grey before heating, the palladium has prematurely oxidized to inactive Pd(0) nanoparticles due to oxygen ingress. The reaction must be aborted and restarted with fresh, degassed solvents.
Phase 2: Microwave Irradiation Parameters
Reactor Insertion: Place the sealed vial into the microwave reactor cavity (e.g., Biotage Initiator or CEM Discover).
Parameter Programming:
Target Temperature: 120 °C
Hold Time: 15 minutes
Maximum Power: 200 W
Pressure Limit: 250 psi
Cooling: Active compressed air cooling post-run.
Self-Validation Checkpoint 2 (Instrumental): Causality of Dielectric Heating. Monitor the real-time pressure and power curves. A successful run will show power spiking to ~150 W to reach 120 °C, then dropping to ~30-50 W to maintain it, with a stable pressure of 40-60 psi. A sudden pressure spike (>150 psi) indicates solvent degradation or a compromised vial seal, triggering an automatic system abort to prevent blowout.
Phase 3: Workup & In-Process Validation
Extraction: Once cooled to room temperature, uncap the vial and dilute the mixture with Ethyl Acetate (10 mL). Wash the organic layer with brine (2 x 10 mL) to remove the carbonate salts and 1,3-propanediol byproducts.
Filtration: Pass the organic layer through a short pad of Celite to remove palladium black.
Self-Validation Checkpoint 3 (Chromatographic): Causality of Conversion. Perform a TLC (Hexanes:EtOAc 8:2). The 1,3,2-dioxaborinane starting material (typically Rf ~0.3, stains strongly with KMnO₄) must be completely consumed. The appearance of a new, highly UV-active spot at Rf ~0.5-0.7 confirms successful transmetalation and reductive elimination.
Quantitative Data Presentation
The integration of microwave technology fundamentally alters the thermodynamic profile of reactions involving sterically hindered cyclic boronic esters. The table below summarizes the causality behind the observed data when transitioning from conventional to microwave heating.
Reaction Parameter
Conventional Thermal Heating
Microwave-Assisted Synthesis
Causality / Scientific Insight
Temperature
90 °C (Reflux limit)
120 °C (Sealed Vessel)
Microwave irradiation allows safe, controlled superheating above the atmospheric boiling point of the solvent mixture.
Reaction Time
18 - 24 Hours
15 Minutes
Dielectric heating rapidly overcomes the high activation energy barrier of transmetalating the stable 1,3,2-dioxaborinane ring.
Isolated Yield
55 - 65%
88 - 95%
Ultra-short reaction times prevent competitive side reactions, such as protodeboronation and oxidative homocoupling.
Impurity Profile
High (Dehalogenation byproducts)
Low (Trace byproducts)
Rapid kinetic turnover outcompetes the slower degradation pathways of the aryl halide.
Analytical Validation & Quality Control
To ensure the highest standard of scientific integrity, the final biaryl product must be validated against the specific spectroscopic markers of the[1,3,2]dioxaborinane leaving group:
¹H NMR (400 MHz, CDCl₃): The successful cleavage and coupling of the dioxaborinane ring is confirmed by the complete disappearance of the characteristic aliphatic signals of the 1,3-propanediol moiety: specifically, the triplet at ~4.1 ppm (representing the -CH₂-O- groups) and the multiplet at ~2.0 ppm (representing the central -CH₂- group).
¹¹B NMR (128 MHz, CDCl₃): The starting material exhibits a sharp singlet at ~26 ppm. A successful reaction will show the absence of this peak in the purified organic fraction, confirming that the boron byproduct has been successfully washed into the aqueous phase.
References
Title: Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors
Source: ACS Omega / PubMed Central
URL: [Link]
Title: Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing
Source: Journal of Medicinal Chemistry / ACS Publications
URL: [Link]
Title: Synthesis and Photophysical Properties of Novel Meta-Conjugated Organic Molecules with 1,3,5-Benzene Branching Units
Source: ACS Omega / ACS Publications
URL: [Link]
Method
Application Notes & Protocols: The Strategic Use ofDioxaborinan-2-ol and Its Derivatives in Modern Medicinal Chemistry
Application Notes & Protocols: The Strategic Use of[1][2][3]Dioxaborinan-2-ol and Its Derivatives in Modern Medicinal Chemistry Abstract The incorporation of boron into molecular frameworks has catalyzed a paradigm shift...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols: The Strategic Use of[1][2][3]Dioxaborinan-2-ol and Its Derivatives in Modern Medicinal Chemistry
Abstract
The incorporation of boron into molecular frameworks has catalyzed a paradigm shift in medicinal chemistry, transitioning from a niche curiosity to a validated strategy for drug discovery. This evolution is exemplified by the clinical success of five FDA-approved boron-containing drugs, including the pioneering proteasome inhibitor Bortezomib (Velcade®)[1][2][3]. The unique electronic properties of boron, particularly its Lewis acidity, enable the formation of reversible covalent bonds with biological targets, offering a distinct mechanism of action compared to traditional pharmacophores[3][4]. Among the diverse classes of organoboron compounds,[1][5][2]dioxaborinanes—cyclic esters formed from boronic acids and 1,3-diols—have emerged as exceptionally versatile and stable intermediates. These compounds serve not only as crucial building blocks in complex molecule synthesis via cross-coupling reactions but also as key components in advanced diagnostic and therapeutic agents. This guide provides an in-depth exploration of the applications of[1][5][2]dioxaborinane derivatives, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
The Boron Advantage: From Synthetic Tool to Therapeutic Agent
The utility of boron-containing compounds in drug design stems from the unique characteristics of the boron atom itself. As a metalloid with an empty p-orbital, a trivalent boron center is Lewis acidic, meaning it can accept a pair of electrons. This property facilitates a mechanism of action that involves forming a reversible, yet stable, covalent bond with nucleophilic residues (such as serine or threonine) commonly found in the active sites of enzymes[3]. This mode of inhibition is distinct from non-covalent interactions and has proven highly effective for targets like proteasomes and β-lactamases[1][2].
However, free boronic acids (R-B(OH)₂) can be prone to dehydration, forming cyclic anhydrides (boroxines), or degradation under certain conditions. The[1][5][2]dioxaborinane ring serves as a robust protecting group for the boronic acid moiety. This six-membered ring, typically formed by condensing a boronic acid with a 1,3-diol like 1,3-propanediol or neopentyl glycol, enhances the compound's stability, shelf-life, and handling characteristics without compromising its reactivity in key synthetic transformations[6][7].
Table 1: FDA-Approved Boron-Containing Drugs and the Role of the Boron Moiety
Drug Name (Brand)
Chemical Class
Year Approved
Indication
Role of Boron Moiety
Bortezomib (Velcade®)
Dipeptide Boronic Acid
2003
Multiple Myeloma
The boronic acid forms a reversible covalent bond with the N-terminal threonine of the 26S proteasome, inhibiting its activity.[1][2]
Tavaborole (Kerydin®)
Benzoxaborole
2014
Onychomycosis (nail fungus)
The oxaborole's boron atom traps a tRNA molecule in the editing site of fungal leucyl-tRNA synthetase, halting protein synthesis.[1][3]
Ixazomib (Ninlaro®)
Boronic Acid
2015
Multiple Myeloma
Similar to Bortezomib, it acts as a proteasome inhibitor.[1][2]
Crisaborole (Eucrisa®)
Benzoxaborole
2016
Atopic Dermatitis (Eczema)
The boron center inhibits phosphodiesterase 4 (PDE4), an enzyme involved in inflammation.[2][3]
Vaborbactam (Vabomere®)
Cyclic Boronate
2017
Complicated Infections
Acts as a β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by bacterial enzymes.[1][2]
Core Applications in Drug Discovery & Design
The strategic use of[1][5][2]dioxaborinane derivatives can be broadly categorized into their roles as synthetic intermediates and as functional components in diagnostics.
Foundational Role in Synthesis: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis[8][9].[1][5][2]Dioxaborinane derivatives are excellent coupling partners in these reactions, offering a stable and reliable source of the required boronic acid. They are particularly valuable for late-stage functionalization, a strategy where complex molecular scaffolds are modified in the final steps of a synthesis to create a library of analogs for structure-activity relationship (SAR) studies[5][10].
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Theranostics: Boron in Imaging and Therapy
The unique nuclear properties of boron isotopes have paved the way for its use in advanced medical imaging and targeted therapies.
Positron Emission Tomography (PET): Boronic acid derivatives, often handled and stabilized as dioxaborinanes during synthesis, can be labeled with positron-emitting radionuclides like ¹⁸F or ⁶⁴Cu. These radiolabeled molecules serve as tracers that can selectively accumulate in target tissues, such as tumors or sites of infection, allowing for non-invasive visualization via PET imaging[11][12][13][14]. This approach is crucial for diagnosis, staging, and monitoring therapeutic response. For example, ⁶⁴Cu-labeled boronic-acid-conjugated porphyrins have shown potential for precise brain tumor imaging[11][12].
Boron Neutron Capture Therapy (BNCT): BNCT is a binary cancer therapy that relies on the selective delivery of a non-radioactive boron-10 (¹⁰B) isotope to tumor cells. The tumor is then irradiated with a beam of low-energy neutrons. The ¹⁰B atoms capture these neutrons, triggering a nuclear fission reaction that releases high-energy alpha particles and lithium-7 nuclei. These particles have a very short path length (5–9 µm), confining the cytotoxic damage primarily to the cancer cells containing the boron, while sparing adjacent healthy tissue[12][15]. Dioxaborinanes are used to synthesize and deliver these ¹⁰B-containing agents to tumors.
Figure 2: A generalized workflow for drug discovery utilizing dioxaborinanes.
Experimental Protocols
The following protocols provide standardized, reproducible methods for the synthesis and application of[1][5][2]dioxaborinane derivatives.
Protocol 1: Synthesis of a 2-Aryl-1,3,2-dioxaborinane Derivative
Causality: This procedure protects the boronic acid functional group, converting it into a more stable cyclic boronate ester. This is achieved through a condensation reaction with a 1,3-diol. The removal of water drives the equilibrium towards the product, resulting in high yields of the stable dioxaborinane.
Materials:
Aryl boronic acid (1.0 eq)
1,3-Propanediol or Neopentyl glycol (1.1 eq)
Anhydrous Toluene or Hexane
Anhydrous Magnesium Sulfate (MgSO₄) (optional, for dehydration)
Dean-Stark apparatus (for azeotropic water removal)
Round-bottom flask, condenser, magnetic stirrer
Procedure:
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser under an inert atmosphere (Argon or Nitrogen).
Reagents: To the flask, add the aryl boronic acid (1.0 eq) and the chosen 1,3-diol (1.1 eq).
Solvent: Add anhydrous toluene to the flask to a concentration of approximately 0.2-0.5 M.
Reaction: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of water collection. The reaction is typically complete within 2-12 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel.
Causality: This protocol leverages the stability of the dioxaborinane derivative as a nucleophilic partner in a palladium-catalyzed cycle. The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Materials:
Aryl halide (e.g., Aryl bromide) (1.0 eq)
2-Aryl-1,3,2-dioxaborinane (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, or Dioxane/Water)
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
Setup: To a Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 eq), the[1][5][2]dioxaborinane derivative (1.2 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Add the degassed solvent system via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product[9][16][17].
Figure 3: Mechanism of enzyme inhibition by a boronic acid warhead.
Conclusion and Future Outlook
[1][5][2]Dioxaborinan-2-ol and its derivatives are no longer just synthetic curiosities; they are enabling tools at the forefront of medicinal chemistry. Their stability and predictable reactivity make them indispensable for constructing complex molecular architectures through robust methods like the Suzuki-Miyaura coupling. Furthermore, the inherent properties of the boron atom provide a unique and clinically validated mechanism for enzyme inhibition and are central to the development of next-generation theranostic agents. As synthetic methodologies become more advanced and our understanding of boron's biological interactions deepens, the strategic application of dioxaborinanes will undoubtedly continue to accelerate the discovery and development of novel therapeutics and diagnostics.
References
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2025). MDPI.
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC.
Boron compounds offer new method for improving existing drugs. (2026, February 3). University of Gothenburg.
The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. (2024, February 21).
New boron compounds pave the way for easier drug development. (2026, February 3). University of Gothenburg.
64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy. (2025, July 22). PubMed.
64Cu-Labeled Boronic-Acid-Conjugated Porphyrin: A Novel Agent for PET Imaging and Boron Neutron Capture Therapy. (2025, July 21).
Identification of Boronic Acid Derivatives as an Active Form of N-Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18F. (2019, February 15).
A bis-boron boramino acid PET tracer for brain tumor diagnosis. (2024, May 15). PubMed.
Functional boronic acid materials for cell surface interaction: Emerging applications in imaging and cellular transportation. (2025, December 2).
Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. (2022, April 1). Beilstein Journals.
Recent advances in the synthesis and applications of oxaborole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. (n.d.). Semantic Scholar.
Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (2023, April 12). MDPI.
Derivatization of sumanenetrione through Lewis acid-mediated Suzuki–Miyaura coupling and an unprecedented ring opening. (2023, March 15). Osaka University.
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. (n.d.).
Safe handling, preparation, and storage protocols for[1,3,2]Dioxaborinan-2-ol
Application Notes and Protocols for[1][2][3]Dioxaborinan-2-ol For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe handling, preparation, and s...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes and Protocols for[1][2][3]Dioxaborinan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, preparation, and storage of[1]Dioxaborinan-2-ol and its derivatives. While specific data for the parent compound,[1]Dioxaborinan-2-ol, is limited, this guide synthesizes information from closely related substituted dioxaborinanes and dioxaborolanes to establish best-practice protocols. The focus is on ensuring scientific integrity and laboratory safety through an understanding of the chemical properties and reactivity of this class of compounds. These protocols are designed for researchers, scientists, and professionals in drug development who utilize boronic acid derivatives in their work.
Introduction to[1][2][3]Dioxaborinanes
[1]Dioxaborinanes are six-membered heterocyclic compounds containing a boron atom and two oxygen atoms. They belong to the broader class of boronic esters, which are crucial intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[2] Their utility in medicinal chemistry and drug development is significant, as the boronic acid functional group can act as a key pharmacophore. The stability and reactivity of dioxaborinanes are influenced by the substituents on both the boron and the carbon atoms of the ring. A critical characteristic of these compounds is their sensitivity to moisture, which can lead to hydrolysis of the boronate ester bond.[3]
Hazard Identification and Safety Precautions
Disclaimer: The following hazard information is based on data from structurally related dioxaborinane and dioxaborolane derivatives. Users must conduct their own risk assessment before handling any chemical.
Based on available safety data sheets (SDS) for analogous compounds,[1]Dioxaborinan-2-ol and its derivatives should be treated as potentially hazardous chemicals.[4]
Primary Hazards:
Flammability: Many related boronic esters are flammable liquids and vapors. Keep away from heat, sparks, open flames, and hot surfaces. Use of explosion-proof electrical equipment is recommended.
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[5]
Harmful if Swallowed or Inhaled: Some derivatives are harmful if swallowed, in contact with skin, or if inhaled.[4]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.
Protection Type
Specification
Rationale
Eye/Face Protection
Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]
Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection
Flame-retardant, impervious lab coat and nitrile or neoprene gloves. Gloves must be inspected prior to use.[4]
Prevents skin contact, which can cause irritation and potential absorption of the chemical.
Respiratory Protection
Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[4][6]
Minimizes inhalation of vapors, which can cause respiratory tract irritation.
Emergency Procedures:
Exposure Type
First Aid Measures
Eye Contact
Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]
Skin Contact
Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[5][6]
Inhalation
Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Safe Handling and Storage Protocols
The stability of[1]Dioxaborinan-2-ol is critically dependent on proper handling and storage to prevent degradation, primarily through hydrolysis.
Handling:
Inert Atmosphere: Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize contact with atmospheric moisture.
Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[6]
Static Discharge: Take precautionary measures against static discharge, especially when handling flammable derivatives.
Avoid Contact: Avoid contact with skin, eyes, and clothing.[6]
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][6]
Storage:
Container: Keep the container tightly closed.
Environment: Store in a cool, dry, and well-ventilated place.[6] Some derivatives may require refrigeration.[7]
Moisture Protection: Protect from moisture to prevent hydrolysis. Storing over a desiccant may be beneficial.
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6]
Logical Flow for Safe Handling:
Caption: Workflow for the safe handling of[1]Dioxaborinan-2-ol.
The synthesis of[1]Dioxaborinan-2-ol can be achieved through the condensation of a suitable boronic acid precursor with 1,3-propanediol. This is a general method for the formation of boronic esters.[8]
Reaction Scheme:
B(OH)₃ + HO(CH₂)₃OH ⇌ (CH₂)₃(OBO)H + 2H₂O
Materials and Reagents:
Boric Acid (B(OH)₃)
1,3-Propanediol
Toluene (or another suitable azeotroping solvent)
Dean-Stark apparatus
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Condenser
Magnetic stirrer and stir bar
Heating mantle
Step-by-Step Protocol:
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser under an inert atmosphere.
Reagents: To the flask, add boric acid (1.0 eq) and 1,3-propanediol (1.1 eq).
Solvent: Add a sufficient volume of toluene to suspend the reagents and fill the Dean-Stark trap.
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
Monitoring: Monitor the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
Workup:
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be used directly or purified further.
Purification (if necessary): Purification can be achieved by distillation under reduced pressure or by recrystallization.
Drying and Storage: Dry the purified product over an anhydrous drying agent (e.g., MgSO₄), filter, and store under an inert atmosphere in a tightly sealed container.
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of[1]Dioxaborinan-2-ol.
Hydrolytic Stability and Considerations
A key aspect of working with[1]Dioxaborinan-2-ol is its susceptibility to hydrolysis. The boronic ester can react with water to revert to the corresponding boronic acid and diol. The rate of hydrolysis can be influenced by pH and temperature.[3]
Mechanism: Hydrolysis typically proceeds via nucleophilic attack of water on the boron atom.
Implications for Use: In reactions where water is present or generated, the dioxaborinane may degrade. For applications requiring high stability, substituted diols that sterically hinder the approach of water to the boron center can be used to create more robust boronic esters.[3]
Analytical Characterization: When characterizing[1]Dioxaborinan-2-ol, it is crucial to use anhydrous solvents for techniques like NMR spectroscopy to prevent hydrolysis in the sample tube.
Applications in Drug Development
Boronic acids and their esters, including[1]Dioxaborinan-2-ol, are valuable in drug discovery and development.[2] They can serve as:
Building Blocks: Key intermediates in the synthesis of complex organic molecules through cross-coupling reactions.
Pharmacophores: The boronic acid moiety can interact with biological targets, leading to therapeutic effects.
Prodrugs: The dioxaborinane can act as a protecting group for a boronic acid, which is then released in vivo.
References
Tokyo Chemical Industry Co., Ltd. (2025, November 14). SAFETY DATA SHEET: 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.
Zhang, X., Wang, S., Jiang, Z., & Li, Y. (2025, February 20). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties.
Tokyo Chemical Industry Co., Ltd. (2025, October 27). SAFETY DATA SHEET: 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane (stabilized with Phenothiazine).
(2009, September 30). SAFETY DATA SHEET.
Cole-Parmer. (2005, October 12). Material Safety Data Sheet: 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
(n.d.). Synthetic strategies for the synthesis of boronic acid esters-based...
(n.d.). Process for preparing boronic acids and esters in the presence of magnesium metal.
(n.d.). Synthesis, Surface Properties, and Hydrolysis of Chemodegradable Anionic Surfactants: Diastereomerically Pure cis- and trans-2,5-Disubstituted-1,3-dioxanes. PubMed.
ECHEMI. (n.d.). 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile SDS, 172732-52-4 Safety Data Sheets.
Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
(n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)
(n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.
(2017, May 25). Synthesis of 1,3,2-Dioxoazaphospholanes. Scientific Journal.
(n.d.). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
Technical Support Center: Preventing Hydrolysis of [1,3,2]Dioxaborinan-2-ol During Long-Term Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the degradation of cyclic borate esters.[1,3,2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the degradation of cyclic borate esters.[1,3,2]Dioxaborinan-2-ol is an invaluable synthetic intermediate, but its inherent electronic structure makes it notoriously prone to hydrolysis (1)[1].
The root cause of this instability lies in the sp²-hybridized boron atom, which possesses an empty 2p orbital. This makes the boron center highly electrophilic. When exposed to ambient moisture, water acts as a nucleophile, attacking the empty orbital to form an unstable tetrahedral intermediate. This rapidly leads to ring-opening and irreversible hydrolysis into 1,3-propanediol and boric acid (2)[2]. To prevent this during long-term storage, we must either completely isolate the compound from moisture or chemically alter the boron's electronic state to remove its electrophilicity.
Fig 1: Hydrolysis pathway of sp2 borate esters vs. stabilization via sp3 dative bond formation.
Troubleshooting & FAQs
Q1: My [1,3,2]Dioxaborinan-2-ol degraded despite being stored in a tightly capped glass vial. Why?A1: Standard septa and PTFE-lined screw caps are highly permeable to atmospheric moisture over extended periods. Because the formation of cyclic borate esters is intrinsically reversible in the presence of water (1)[1], even trace moisture ingress will catalyze a chain reaction of hydrolysis. For unmodified esters, standard vials are insufficient for long-term archiving.
Q2: What is the most robust method for long-term storage (years) without degradation?A2: The most foolproof method is thermodynamic stabilization via complexation. By reacting the ester with a bidentate Lewis base like diethanolamine (DEA), the nitrogen lone pair donates into the boron's empty p-orbital. This establishes a dative N→B bond, rehybridizing the boron from a reactive sp² planar geometry to a highly stable sp³ tetrahedral geometry (3)[3]. These closed-form structures are remarkable for their air and moisture stability and can be stored on the benchtop indefinitely.
Q3: How do I recover the active [1,3,2]Dioxaborinan-2-ol from the DEA complex when I need to use it?A3: Deprotection is achieved via mild acidic hydrolysis or biphasic transesterification. A common method involves treating the complex with an aqueous acid and extracting the active borate ester into an organic layer (4)[4].
Q4: If I must store the unmodified ester in solution, which solvents are safe?A4: Never store borate esters in protic solvents (alcohols) or unpurified ethers (which contain peroxides and water). Use strictly anhydrous, non-coordinating solvents like dry dichloromethane (DCM) or toluene, and store them over activated 3Å molecular sieves under an inert atmosphere.
Data Presentation: Comparative Storage Strategies
Storage Method
Mechanism of Protection
Estimated Shelf Life
Validation Method
Ambient Air (Standard Vial)
None
< 1 Week
¹¹B NMR (~30 ppm), TLC streaking
Desiccator (4°C)
Kinetic slowing, moisture reduction
1-3 Months
¹H NMR (absence of free diol)
Argon Ampoule (-20°C)
Complete moisture exclusion
1-2 Years
Karl Fischer Titration (<50 ppm H₂O)
DEA Complexation (RT)
Thermodynamic sp³ stabilization
> 5 Years
¹¹B NMR shift to ~10 ppm
Validated Experimental Protocols
Protocol 1: In Situ Stabilization via DEA Complexation
This protocol converts the moisture-sensitive sp² ester into a bench-stable sp³ complex.
Dissolution: Dissolve [1,3,2]Dioxaborinan-2-ol in anhydrous diethyl ether under a nitrogen atmosphere.
Causality: Ether is a non-nucleophilic solvent that readily dissolves the sp² ester but poorly dissolves the resulting sp³ complex, driving the equilibrium toward precipitation.
Complexation: Add 1.1 equivalents of diethanolamine (DEA) dropwise at room temperature.
Causality: A slight excess ensures complete conversion of the boron species without leaving residual reactive ester (4)[4].
Precipitation: Stir for 30 minutes. A white crystalline precipitate will form as the dative N→B bond establishes.
Isolation: Filter the precipitate, wash with cold anhydrous ether, and dry under vacuum.
Self-Validation System: Perform ¹¹B NMR on the isolated powder. The disappearance of the broad sp² boron peak at ~30 ppm and the appearance of a sharp sp³ boron peak at ~10 ppm confirms complete, successful complexation.
Protocol 2: Flame-Sealing Ampoules for Unmodified Ester
If you require the active sp² ester ready for immediate use, hermetic sealing is mandatory.
Preparation: Transfer the neat [1,3,2]Dioxaborinan-2-ol into a pre-dried borosilicate glass ampoule inside a glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
Causality: Borosilicate glass has low moisture retention compared to soda-lime glass. The glovebox ensures zero initial moisture exposure.
Degassing (If in solvent): Attach the ampoule to a Schlenk line and perform three Freeze-Pump-Thaw cycles.
Causality: Removes dissolved oxygen that could cause oxidative degradation over time.
Inerting: Backfill the ampoule with high-purity Argon.
Causality: Argon is heavier than nitrogen and blankets the compound more effectively during the thermal sealing process.
Sealing: Use a butane/oxygen micro-torch to evenly heat and draw the neck of the ampoule until it melts and seals completely.
Self-Validation System: Submerge the cooled ampoule in a room-temperature water bath. The absence of escaping bubbles confirms a perfect hermetic seal.
References
Title: Protecting Groups for Boronic Acids | Chem-Station Int. Ed.
Troubleshooting poor solubility of [1,3,2]Dioxaborinan-2-ol in organic solvents
Technical Support Center:[1][2][3]Dioxaborinan-2-ol This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of[1][2][3]...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center:[1][2][3]Dioxaborinan-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of[1][2][3]Dioxaborinan-2-ol in organic solvents. As a cyclic boronic ester, its solubility behavior is governed by a delicate interplay of factors including its inherent polarity, potential for intermolecular interactions, and stability. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address these issues effectively.
Introduction to[1][2][3]Dioxaborinan-2-ol and its Solubility Challenges
[1][2][3]Dioxaborinan-2-ol is a six-membered cyclic boronic ester derived from 1,3-propanediol. While boronic acids and their esters are invaluable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, their solubility can be a significant hurdle.[4][5][6] The cyclic nature of[1][2][3]Dioxaborinan-2-ol imparts greater stability compared to acyclic boronic esters, but its polarity, stemming from the hydroxyl group and the two oxygen atoms within the ring, can lead to poor solubility in non-polar organic solvents.[3] Conversely, its organic backbone can limit solubility in highly polar or aqueous media.
A common issue with boronic acids is their tendency to form cyclic trimeric anhydrides known as boroxines upon dehydration.[2] While[1][2][3]Dioxaborinan-2-ol is an ester and thus already protected from this specific transformation, analogous degradation or oligomerization pathways under certain conditions cannot be entirely ruled out and may be perceived as insolubility.
This guide will walk you through a logical progression of troubleshooting steps, from simple solvent and temperature adjustments to more advanced techniques involving co-solvents and chemical modification.
Troubleshooting Guide: Question & Answer Format
Q1: My[1][2][3]Dioxaborinan-2-ol is not dissolving in my chosen organic solvent. What are the first steps I should take?
A1: Initial troubleshooting should focus on optimizing the physical conditions of your dissolution process. Often, simple adjustments can lead to significant improvements in solubility.
Mechanical Agitation: Ensure you are using vigorous stirring or sonication. This increases the surface area of the solid in contact with the solvent, accelerating the dissolution process.
Gentle Heating: Gradually increasing the temperature of the solvent can enhance the solubility of[1][2][3]Dioxaborinan-2-ol.[1] However, be cautious, as excessive heat can lead to decomposition or unwanted side reactions. It is crucial to know the thermal stability of your other reagents.
Here is a systematic approach to initial troubleshooting:
Caption: Strategy for using co-solvents and PTCs.
Q4: Could the poor solubility be due to the decomposition of myD[1][2][3]ioxaborinan-2-ol?
A4: This is a critical consideration. What appears to be poor solubility might actually be the formation of an insoluble decomposition product. Cyclic boronic esters are generally more stable than their acyclic counterparts, but they are not completely inert.
[3][7]
Potential Stability Issues:
Hydrolysis: In the presence of water,D[1][2][3]ioxaborinan-2-ol can hydrolyze back to boric acid and 1,3-propanediol. While this might increase solubility in some cases, the equilibrium could be complex.
[8]* Oxidation: Aliphatic boronic esters can be susceptible to oxidation, especially in the presence of air and certain metals.
[2][9]* Transesterification: If your reaction mixture contains other diols or alcohols, transesterification can occur, leading to a different boronic ester with potentially different solubility properties.
How to Check for Decomposition:
Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze a small sample of your mixture. Compare the results to a standard of your starting material.
Inert Atmosphere: If you suspect oxidation, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
[4]
Q5: Are there any chemical modifications I can make toD[1][2][3]ioxaborinan-2-ol to improve its solubility?
A5: While modifying the starting material is a more involved approach, it can be very effective. The principle is to alter the polarity of the molecule to better match the desired solvent.
Derivatization of the Hydroxyl Group: The free hydroxyl group on the boron atom is a key contributor to the polarity ofD[1][2][3]ioxaborinan-2-ol. Converting this to a less polar group can enhance solubility in non-polar organic solvents. For instance, reaction with a silylating agent could yield a silyl ether derivative. However, this adds extra steps to your synthesis and the protecting group would need to be removed later.
Formation of a MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are known for their exceptional stability and are often crystalline, which can aid in purification. [2][5]These are typically more soluble in a range of organic solvents. The MIDA group can be cleaved under mild basic conditions to release the boronic acid in situ.
Frequently Asked Questions (FAQs)
Q: I have seen pinacol esters of boronic acids used frequently. How doesD[1][2][3]ioxaborinan-2-ol compare in terms of solubility?
A: Pinacol (2,3-dimethyl-2,3-butanediol) esters are very common due to their high stability, which often makes them crystalline and easier to purify by chromatography. [7][10]The four methyl groups on the pinacol backbone increase the lipophilicity of the molecule, generally making pinacol esters more soluble in non-polar organic solvents like hexanes and toluene compared to the less substitutedD[1][2][3]ioxaborinan-2-ol. Conversely, the higher polarity ofD[1][2][3]ioxaborinan-2-ol might make it more soluble in more polar solvents like THF or DMF.
Q: Can the choice of base in my Suzuki-Miyaura reaction affect the solubility ofD[1][2][3]ioxaborinan-2-ol?
A: While the base itself does not directly alter the solubility of the neutral boronic ester, its interaction with the ester is crucial for the catalytic cycle, and this can be influenced by solubility. The base activates the boronic ester, forming a more nucleophilic boronate species. [2]For this to happen efficiently, the base must have some solubility in the reaction medium. [1]If you are using a biphasic system, the base is typically in the aqueous phase, and a phase-transfer catalyst may be needed to bring the boronate into the organic phase where the catalyst and organic halide reside.
[1]
Q: MyD[1][2][3]ioxaborinan-2-ol is an oil, which makes it difficult to handle and weigh. Is this related to solubility issues?
A: The physical state (solid vs. oil) is an intrinsic property of the compound and not directly a solubility issue, but the two can be related. Oils are often more difficult to dissolve than crystalline solids because they can "oil out" of solution, forming a separate liquid phase. If yourD[1][2][3]ioxaborinan-2-ol is an oil, it may be beneficial to try and solidify it through trituration with a non-polar solvent like hexane or by cooling.
References
BenchChem. (2025). Managing solubility issues of reactants in Suzuki coupling. BenchChem Technical Support.
Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. (2022). MDPI.
Hall, D. G. (Ed.). (2016). Boron Chemistry: An Overview. In ACS Symposium Series. American Chemical Society.
Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. (2021).
BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Support.
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters. (2024). The Journal of Organic Chemistry.
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
A new class of customisable stable boronic ester assemblies. (2026). PubMed Central.
How can I solve my problem with Suzuki coupling?. (2014).
Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PNAS.
Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses.
BenchChem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
Hydrolysis of Substituted 1,3,2-Dioxaborolanes and an Asymmetric Synthesis of a Differentially Protected syn,syn-3-Methyl-2,4-hexanediol. (n.d.). The Journal of Organic Chemistry.
Woods, W. G., & Strong, P. L. (n.d.). 4,4,6-Trimethyl-1,3,2-dioxaborinane. A Stable Dialkoxyborane. Journal of the American Chemical Society.
Internal and External Catalysis in Boronic Ester Networks. (n.d.). PubMed Central.
Synthesis and Theoretical Studies of Arom
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (n.d.).
Biobor®JF Safety D
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). PubMed Central.
Solubilities of 1,3,2-Dioxaphosphorinane-2-methanol-α,α-5,5-tetramethyl 2-oxide in Selected Solvents at 273.15 K to 343.15 K. (n.d.).
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
Evaluation of Differences in Solubility in Organic Solvents of Softwood/Hardwood-Based Industrial Kraft Lignins Using Hansen Parameters and FTIR. (2024). MDPI.
Column chromatography purification techniques for [1,3,2]Dioxaborinan-2-ol mixtures
Technical Support Center: Column Chromatography of[1][2][3]Dioxaborinan-2-ol Mixtures Introduction Welcome to the technical support center for the purification of[1][2][3]dioxaborinan-2-ol derivatives. These cyclic boron...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Column Chromatography of[1][2][3]Dioxaborinan-2-ol Mixtures
Introduction
Welcome to the technical support center for the purification of[1][2][3]dioxaborinan-2-ol derivatives. These cyclic boronic esters, formed from boronic acids and 1,3-diols (such as neopentyl glycol), are pivotal intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[4] Their protective function offers enhanced stability compared to free boronic acids; however, their purification via column chromatography presents a unique set of challenges that can frustrate even experienced researchers.[5]
The primary difficulty arises from the inherent Lewis acidity of the boron atom and the ester's susceptibility to hydrolysis on standard silica gel.[6][7] This can lead to a cascade of problems including poor recovery, product degradation, and inconsistent elution profiles. This guide is structured to provide direct, actionable solutions to the most common issues encountered in the field. We will explore the causality behind these challenges and offer validated protocols to ensure reproducible, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my[1][2][3]dioxaborinane ester streaking or showing low recovery on a standard silica gel column?
A: This is the most common issue and is typically caused by the interaction between your compound and the stationary phase. Standard silica gel is inherently acidic and contains surface silanol groups (Si-OH) and adsorbed water.[8][9] These features promote the hydrolysis of the boronic ester back to the corresponding boronic acid. The resulting boronic acid is significantly more polar and interacts strongly with the silica surface, leading to pronounced tailing, streaking, or complete retention on the column.[2][10] This on-column degradation is a primary cause of low product recovery.[11]
Q2: What is the best stationary phase for purifying my dioxaborinane derivative?
A: The choice depends on the stability of your specific compound.
Standard Silica Gel: For robust, less polar dioxaborinanes, standard silica can work, but often requires optimization. A key strategy is to minimize the compound's residence time on the column by using a slightly higher eluent polarity and a shorter column bed.[12]
Boric Acid-Treated Silica Gel: This is a highly effective modification for purifying pinacol and other diol-based boronic esters.[3][5] Impregnating the silica with boric acid helps to suppress the over-adsorption of the boronic ester, likely by passivating the most active sites on the silica surface and reducing hydrolysis.[11]
Neutral Alumina: As a non-acidic alternative, neutral alumina can prevent acid-catalyzed hydrolysis of sensitive esters. It offers a different selectivity compared to silica and can be an excellent choice when decomposition is the main problem.[1][2]
Q3: How should I select an eluent system for my column?
A: Eluent selection should be guided by Thin Layer Chromatography (TLC) analysis.
Initial Screening: Start with a non-polar solvent system, typically a mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane.[13]
Target Rf: Aim for a retention factor (Rf) of 0.25 - 0.35 for your target compound. This Rf value generally provides the best balance for achieving good separation from impurities during column chromatography.
Avoid Protic Solvents: Unless your compound is highly polar, avoid using alcohols (like methanol) in the eluent. Protic solvents can accelerate the decomposition of the boronic ester on the silica surface.[14] If necessary, use them in very small percentages.
Q4: My compound is not UV-active. How can I visualize it on a TLC plate?
A: Many dioxaborinane derivatives lack a strong chromophore. Visualization requires chemical staining.
General Stains: A p-anisaldehyde or ceric ammonium molybdate (CAM) stain, followed by gentle heating, is often effective for visualizing boron-containing compounds.[11][15]
Boron-Specific Stains: For more selective detection, especially to identify hydrolysis byproducts, use a stain that complexes with the boronic acid. A solution of alizarin will produce a bright yellow fluorescence under 366 nm UV light specifically where boronic acids are present.[16] Similarly, a curcumin -based stain produces a distinct red color with boron-containing species.[17]
Q5: What are the most common impurities I should expect in my crude mixture?
A: The impurity profile depends on the synthetic route used to prepare the dioxaborinane.
Unreacted Starting Materials: Residual boronic acid and the 1,3-diol are common.
Boroxine: If free boronic acid is present, it can dehydrate upon concentration to form a stable trimeric anhydride called a boroxine. This is a very common impurity that can complicate NMR analysis.[5]
Homocoupling Products: If the synthesis involved a cross-coupling precursor, you might see homocoupled byproducts from the starting materials.[1]
Partially Protected Products: In cases of di-boronic acids, you may have species where only one site has been protected.[10]
Troubleshooting Guide: Problem, Cause, and Solution
Problem
Probable Cause(s)
Recommended Solution(s)
Severe Streaking/Tailing on TLC and Column
1. On-column hydrolysis to the highly polar boronic acid.[2] 2. Strong interaction between the Lewis acidic boron and silica silanol groups.
1. Switch to Boric Acid-Treated Silica: This is the most reliable first step to mitigate the issue. See Protocol 2 for preparation.[3][11] 2. Use Neutral Alumina: Eliminates the acidic environment causing hydrolysis.[1] 3. Run a "Fast" Column: Use a shorter, wider column and a slightly more polar eluent to reduce contact time with the silica.[12]
Low or No Product Recovery
1. Irreversible Adsorption: The compound or its degradation products are permanently stuck to the stationary phase.[11] 2. Product is Co-eluting with a Non-UV Active Impurity: The desired fractions may not be as pure as they appear by TLC.
1. Confirm Stability: Run a 2D TLC. Spot the compound, run the plate, dry it, and then turn it 90 degrees and run it again in the same eluent. A diagonal spot indicates stability; a vertical streak from the original spot indicates decomposition.[10] 2. Change Stationary Phase: Move from silica to neutral alumina. 3. Analyze All Fractions: Use a less selective TLC stain (e.g., p-anisaldehyde) on all collected fractions to locate the missing material.
Product Fractions are Contaminated with Boronic Acid/Boroxine
1. Incomplete Reaction: The initial protection reaction did not go to completion. 2. Hydrolysis During Workup: The aqueous workup was too harsh (e.g., acidic) or prolonged. 3. Decomposition on the Column: As described above. 4. Post-Column Hydrolysis: Trace acid or water in collection flasks or concentration under high heat can cause decomposition. 5. Boroxine Formation: The free boronic acid trimerized during solvent removal (rotary evaporation).
1. Aqueous Wash: Before the column, wash the crude organic solution with a mild base (e.g., saturated NaHCO₃) to extract the acidic boronic acid impurity. 2. Use Boric Acid-Treated Silica: This minimizes on-column hydrolysis.[3] 3. Post-Column Handling: Concentrate fractions at low temperature. For storage, dissolve the purified ester in an anhydrous, aprotic solvent (e.g., toluene, THF). See Protocol 4.
Cannot Separate Product from a Similarly Polar Impurity
1. Insufficient Resolution: The chosen eluent system does not provide adequate separation between the two compounds. 2. Co-elution: The Rf values are too close for effective separation on silica.
1. Optimize Eluent: Systematically screen solvent mixtures. Often, switching from ethyl acetate to a dichloromethane/hexane or toluene/hexane system can alter selectivity and improve separation.[12] 2. Try an Alternative Stationary Phase: Neutral alumina often provides a different elution order and may resolve the compounds.[2] 3. Consider Recrystallization: If the product is a solid, recrystallization may be a more effective purification method than chromatography.[1][14]
Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines the decision-making process for purifying a crude[1][2][3]dioxaborinan-2-ol mixture.
Caption: Decision workflow for dioxaborinane purification.
Protocol 1: Standard Column Chromatography on Silica Gel
TLC Analysis: Determine the optimal eluent system that gives your product an Rf between 0.25 and 0.35.
Column Packing: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the non-polar component of your eluent (e.g., hexane). Pack the column, ensuring no cracks or air bubbles.[18]
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, drying it, and carefully adding the powder to the top of the column bed.[18]
Elution: Begin eluting with the solvent system determined by TLC. Apply gentle positive pressure to maintain a steady flow rate.
Fraction Collection: Collect fractions and monitor them by TLC using a specific stain (e.g., p-anisaldehyde or alizarin) to identify the product-containing fractions.
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<40°C) to prevent decomposition.
Protocol 2: Preparation and Use of Boric Acid-Treated Silica Gel
This method is adapted from literature procedures proven effective for boronic esters.[3][11]
Preparation: Create a 5% (w/v) solution of boric acid in ethanol.
Immersion: Submerge standard silica gel TLC plates in this solution for 20-30 minutes. For column packing, create a slurry of bulk silica gel in the boric acid/ethanol solution and stir for 30 minutes.
Drying: Remove the TLC plates and let them air dry. For the bulk silica, remove the excess ethanol by filtration and dry thoroughly in vacuo at ambient temperature for several hours until it is a free-flowing powder. It is critical to remove all ethanol.
Chromatography: Use the treated silica as you would in Protocol 1. The boric acid-treated silica will help prevent streaking and improve recovery.[11]
Protocol 3: TLC Visualization with Alizarin Stain
Stain Preparation: Prepare a 1 mM solution of alizarin in acetone.
Staining: After developing your TLC plate, allow it to dry completely. Briefly dip the plate into the alizarin solution for 2-3 seconds.
Visualization: Allow the acetone to evaporate. Observe the plate under a 366 nm UV lamp. Boronic acids will appear as bright yellow-orange fluorescent spots, allowing you to instantly identify product hydrolysis.[16]
Protocol 4: Post-Column Handling to Prevent Boroxine Formation
The equilibrium between boronic acid and its trimeric boroxine anhydride is driven by the removal of water.
Improving the stability of [1,3,2]Dioxaborinan-2-ol under aqueous conditions
Technical Support Center:[1][2][3]Dioxaborinan-2-ol Stability in Aqueous Media Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth trouble...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center:[1][2][3]Dioxaborinan-2-ol Stability in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the stability of[1][2]dioxaborinan-2-ol and related cyclic boronic esters under aqueous experimental conditions. The following question-and-answer format is designed to address common challenges and provide a clear rationale for our recommended protocols.
Q1: I'm observing poor recovery of my[1][2][3]dioxaborinan-2-ol after dissolving it in an aqueous buffer. What is happening to my compound?
A: The primary challenge with[1][2]dioxaborinan-2-ol in water is its susceptibility to hydrolysis. This is not a degradation in the sense of irreversible decomposition, but rather a reversible equilibrium. The dioxaborinane ring can react with water, leading to the opening of the ring to form the corresponding acyclic boronic acid and the 1,3-diol from which it was derived.
This equilibrium is dynamic and highly dependent on factors like pH, temperature, and the concentration of all species.[3][4] The core issue is the Lewis acidic nature of the boron atom, which makes it a target for nucleophilic attack by water.[5]
Caption: Hydrolytic equilibrium of the dioxaborinane ring in water.
Q2: Beyond hydrolysis, what are the main irreversible degradation pathways I should be concerned about?
A: While hydrolysis is often reversible, two major irreversible degradation pathways for boronic acids and their esters are oxidative deboronation and protodeboronation.
Oxidative Deboronation: This is a significant concern, especially in biological or aerobic systems. Boronic acids are susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which converts the carbon-boron bond into a carbon-oxygen bond.[1][6] The result is the irreversible conversion of your compound into an alcohol and boric acid.[1] This pathway can be a major source of product loss in long-term experiments or under conditions that generate ROS.
Protodeboronation: This involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. While often requiring harsh acidic conditions, this pathway can become relevant for certain electron-rich or heteroaromatic systems, even under moderately aqueous conditions.
Caption: Generalized pathway for irreversible oxidative deboronation.
Q3: How does the pH of my aqueous solution influence the stability of the dioxaborinane ring?
A: pH is arguably the most critical factor governing the stability of your compound. The effect is twofold, relating to both the boronic acid's intrinsic properties and the kinetics of ester formation/hydrolysis.
Boronic acids are Lewis acids that react with water or hydroxide to form a tetrahedral boronate species.[4][7] This equilibrium is governed by the pKa of the boronic acid (typically around 9, but highly substituent-dependent).[5]
Acidic pH (pH < 7): The boronic acid exists predominantly in its neutral, trigonal (sp²) form. While boronate esters tend to hydrolyze under acidic conditions, the rate can be slow.[8] However, strong acidic conditions can promote protodeboronation for sensitive substrates.
Neutral to Mildly Basic pH (pH 7-10): This is often the most complex region. As the pH approaches the pKa, the concentration of the more reactive tetrahedral boronate anion increases.[7] This anionic form is generally favored for forming stable complexes with diols.[8][9] Therefore, in this range, the equilibrium may shift to favor the cyclic[1][2]dioxaborinan-2-ol ester, enhancing its apparent stability.
Strongly Basic pH (pH > 10): While the boronate anion is the dominant species, high concentrations of hydroxide ions can competitively displace the diol, promoting hydrolysis of the ester.
Increased rate of hydrolysis. Risk of protodeboronation for sensitive arenes.
Use with caution. Consider a protecting group stable to acid.
5 - 8
Equilibrium R-B(OH)₂ ⇌ R-B(OH)₃⁻
Optimal range for forming stable boronate esters with diols.[10][11]
Ideal working range for many applications. Use a well-chosen buffer.
8 - 10
Tetrahedral R-B(OH)₃⁻
Stability is generally high as the ester form is favored.
Good for maintaining the cyclic ester, but monitor for base-catalyzed side reactions.
> 11
Tetrahedral R-B(OH)₃⁻
Increased rate of hydrolysis due to high [OH⁻].
Avoid if possible, or use a robust protecting group like N-methyliminodiacetic acid (MIDA).
Q4: I need to run my experiment under basic conditions where the dioxaborinane is unstable. How can I protect the boronic acid moiety?
A: When reaction conditions are incompatible with the dioxaborinane ring, using a more robust protecting group is the standard strategy. These groups form highly stable adducts that can withstand a wider range of conditions and can be removed when needed.
Diethanolamine (DABO) Adducts: Reacting your boronic acid with diethanolamine forms a stable bicyclic adduct. These are often crystalline, air-stable solids that are easy to handle.[2] They hydrolyze back to the free boronic acid in the presence of water and protic solvents, making them suitable for reactions where the active boronic acid is needed in situ.[2]
N-Methyliminodiacetic Acid (MIDA) Esters: MIDA boronates are exceptionally stable protecting groups. The intramolecular nitrogen-boron dative bond makes them robust against a wide range of conditions, including chromatography, strong acids, and some oxidative conditions.[12] They are typically cleaved under mild aqueous basic conditions (e.g., 1M NaOH or K₃PO₄).
Pinacol Esters: These are perhaps the most common protecting groups.[13] They are significantly more stable to hydrolysis than simple diol esters like dioxaborinanes due to steric hindrance. However, their deprotection can sometimes be challenging, often requiring harsh conditions.[14]
Protecting Group
Structure Motif
Stability Profile
Common Deprotection
Diethanolamine (DABO)
Bicyclic Adduct
Air and water stable as a solid.[2] Hydrolyzes in solution.
Stable to chromatography and many reaction conditions.[13]
Acidic hydrolysis, or oxidative cleavage (NaIO₄).[14]
Q5: How can I accurately monitor the stability of my compound during an experiment?
A: A well-designed stability study relies on robust analytical techniques to separate and quantify the parent compound from its potential degradation products.
Recommended Techniques:
High-Performance Liquid Chromatography (HPLC): This is the workhorse method. A stability-indicating HPLC method must be developed where the parent compound is fully resolved from its hydrolyzed and oxidized byproducts.[15]
Challenge: Be aware of potential on-column hydrolysis. The conditions of the mobile phase and stationary phase can sometimes promote the degradation you are trying to measure.[15] Running samples at low temperatures and using mobile phases without strong pH modifiers can help minimize this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural confirmation.
¹H NMR: Can be used to monitor the disappearance of signals corresponding to the dioxaborinane ring protons and the appearance of signals from the 1,3-diol and the acyclic boronic acid.
¹¹B NMR: This is particularly useful as the chemical shift of boron is highly sensitive to its coordination environment. A trigonal boronic acid/ester will have a different chemical shift from a tetrahedral boronate species, providing direct insight into the equilibrium.[15]
Experimental Protocol: General Procedure for Preparing a Stabilized Aqueous Solution
This protocol aims to minimize both hydrolytic and oxidative degradation for general experimental use.
Buffer Preparation:
Choose a buffer appropriate for the pH range of maximum stability (typically pH 6-8). Phosphate or HEPES buffers are common choices.
Prepare the buffer using high-purity water (e.g., Milli-Q).
Crucial Step (Oxidation Prevention): Deoxygenate the buffer by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain an inert atmosphere over the buffer if it will be stored.
Stock Solution Preparation:
If possible, prepare a concentrated stock solution of the[1][2]dioxaborinan-2-ol in a compatible, dry, water-miscible organic solvent (e.g., DMSO, Dioxane). This minimizes the compound's contact time with water in its concentrated form.
Store the stock solution under an inert atmosphere at a low temperature (e.g., -20 °C).
Working Solution Preparation:
Just before use, add the required volume of the organic stock solution to the pre-warmed (or pre-cooled), deoxygenated aqueous buffer to achieve the final desired concentration.
Ensure rapid mixing.
Maintain the working solution under an inert atmosphere and protect it from light, especially if the molecule contains photosensitive groups.
Execution of Experiment:
Conduct the experiment under an inert atmosphere whenever feasible.
Control the temperature, as higher temperatures will accelerate both hydrolysis and oxidation.
Caption: Workflow for preparing and using aqueous solutions.
References
Sandoval-Perez, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
Preshlock, S., et al. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]
Li, Y., et al. (2015). Well-Defined, Reversible Boronate Crosslinked Nanocarriers for Targeted Drug Delivery in Response to pH and cis-Diols. PMC. Available at: [Link]
Chem-Station (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]
Gillis, E., et al. (2015). Protecting groups for boronic acids. Google Patents (US9085590B2).
Kuba, M., et al. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. Available at: [Link]
Ribeiro, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. Available at: [Link]
Wang, B., et al. (2010). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]
White, K., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
Ivanov, A., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]
Gandon, L., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. Available at: [Link]
Lee, J., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. Available at: [Link]
Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. SlideShare. Available at: [Link]
Reddy, G., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
Kuba, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC. Available at: [Link]
Sandoval-Perez, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
Pissinate, K., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
Mastalerz, M. (2013). A Water-Stable Boronate Ester Cage. PMC. Available at: [Link]
Arzt, M., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. Available at: [Link]
DeLano, M., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
Yamamoto, K., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ACS Publications. Available at: [Link]
White, K., et al. (2019). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. Available at: [Link]
Dransfield, T., et al. (2020). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. RSC Publishing. Available at: [Link]
Zaitsev, A., et al. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]
Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link]
ResearchGate. (n.d.). Reaction between water and boronic acids. ResearchGate. Available at: [Link]
AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]
Di Bussolo, V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. Available at: [Link]
Yan, J. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
Technical Support Center: Overcoming Steric Hindrance in 1,3,2-Dioxaborinane Catalytic Couplings
Welcome to the Technical Support Center for advanced cross-coupling methodologies. 1,3,2-Dioxaborinanes (and their corresponding boronic acid/ester derivatives) are highly stable cyclic boronic esters, making them excell...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. 1,3,2-Dioxaborinanes (and their corresponding boronic acid/ester derivatives) are highly stable cyclic boronic esters, making them excellent reagents for benchtop storage. However, their conformational rigidity and steric bulk often lead to sluggish transmetalation in Suzuki-Miyaura cross-couplings, particularly when coupling with ortho-substituted aryl halides.
This guide provides diagnostic triage, mechanistic insights, and validated protocols to help researchers and drug development professionals overcome these steric bottlenecks.
Diagnostic Triage: Identifying the Bottleneck
When a sterically hindered coupling fails, identifying the exact point of failure in the catalytic cycle is critical. Use the table below to diagnose your reaction based on observed symptoms.
Observed Symptom
Primary Cause
Mechanistic Explanation
Corrective Action
Unreacted Starting Materials
Transmetalation Failure
The 6-membered dioxaborinane ring resists ate-complex formation due to steric clash with the Pd(II) coordination sphere.
Switch to anhydrous conditions with Tl₂CO₃ or use a more electron-rich, bulky ligand (e.g., SPhos).
Dehalogenated Aryl Halide
Protodehalogenation
Slow transmetalation allows competitive β-hydride elimination or protodehalogenation of the Pd(II) intermediate.
Increase base concentration; switch to a less polar, anhydrous solvent (e.g., benzene or toluene).
Boronate Homocoupling
Oxidative Homocoupling
Excess oxygen in the system combined with slow cross-coupling kinetics favors homocoupling.
Q: Why do 1,3,2-dioxaborinane derivatives suffer from slow transmetalation in sterically hindered environments compared to linear boronic acids?A: The precise manner in which the organic fragment is transferred from boron to palladium depends heavily on the formation of a pretransmetalation intermediate[1]. For 1,3,2-dioxaborinanes, the cyclic ester structure restricts the conformational flexibility of the oxygen atoms, which inherently reduces the nucleophilic character of the ipso carbon bound to the boron atom[2]. This rigidity creates a high kinetic barrier for the transfer of sterically hindered B-aryl groups to the Pd(II) center[2].
Q: How does ligand architecture (e.g., Buchwald dialkylbiaryl phosphines) overcome this activation barrier?A: Successful transmetalation requires the ability to create an empty coordination site on the palladium atom[2]. Bulky, electron-rich ligands (like SPhos or RuPhos) accelerate the initial oxidative addition and provide the necessary steric pressure to force the two aryl groups together in the Pd(II) intermediate, facilitating the final reductive elimination step.
Q: Why is base selection critical, and why are anhydrous conditions sometimes preferred over standard aqueous bases?A: While many boronic esters undergo hydrolysis prior to transmetalation, structural and kinetic investigations reveal that boronic esters can transmetalate directly without prior hydrolysis[1]. For highly hindered 1,3,2-dioxaborinanes, standard aqueous bases (like Na₂CO₃) often fail. Using anhydrous bases like sodium phenoxide (NaOPh) forms a highly active Pd-OPh intermediate that readily coordinates with the hindered dioxaborinane, driving the transmetalation forward directly[3].
Quantitative Data: Condition Optimization
The following table summarizes the optimization of reaction conditions for coupling sterically hindered 1,3,2-dioxaborinanes (e.g., 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane) with ortho-substituted aryl halides.
SOP: Anhydrous Suzuki-Miyaura Coupling of Hindered 1,3,2-Dioxaborinanes
Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reagent Preparation & Catalyst Activation
Action: In an oven-dried Schlenk tube under argon, combine the ortho-substituted aryl halide (1.0 equiv), the sterically hindered 1,3,2-dioxaborinane derivative (1.5 equiv), Pd(PPh₃)₄ (6 mol%), and anhydrous sodium phenoxide (NaOPh, 2.0 equiv).
Causality: Anhydrous NaOPh is critical for generating the active Pd-OPh intermediate, bypassing the need for ester hydrolysis[3].
Validation: The solid mixture should remain free-flowing. Any clumping indicates moisture contamination, which will stall the transmetalation.
Step 2: Solvent Addition & Degassing
Action: Add anhydrous benzene or toluene (0.2 M relative to aryl halide). Perform three consecutive Freeze-Pump-Thaw cycles.
Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronate ester.
Validation: After the third thaw, the solution should transition to a clear yellow/orange color, indicating the formation of the active Pd(0) species.
Step 3: Reaction Execution & Monitoring
Action: Heat the reaction mixture to 80–100 °C under a positive pressure of argon for 18–24 hours.
Causality: Elevated temperatures are required to overcome the steric clash during the formation of the pre-elimination complex.
Validation: At t = 2 hours, pull a 0.1 mL aliquot. Quench with water, extract with EtOAc, and analyze via GC-MS. The disappearance of the aryl halide mass peak and the absence of protodehalogenated byproducts validate that oxidative addition and transmetalation are proceeding smoothly.
Step 4: Workup and Isolation
Action: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Validation: The isolated product should present a single spot on TLC, and ¹H NMR should confirm the presence of the coupled biaryl system without residual dioxaborinane peaks.
Visualizing the Catalytic Pathway and Troubleshooting
Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation steric bottleneck.
Diagnostic workflow for troubleshooting failed sterically hindered cross-coupling reactions.
References
Chaumeil, H., Signorella, S., & Le Drian, C. "Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester." Tetrahedron, 2000.
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2018.
Technical Support Center: Handling Moisture Sensitivity of[1,3,2]Dioxaborinan-2-ol
Welcome to the Technical Support Center for [1,3,2]Dioxaborinan-2-ol (CAS: 19118-85-5). As a cyclic boronic acid (boronate ester), this reagent is a highly valuable building block in Suzuki-Miyaura cross-coupling and dyn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for [1,3,2]Dioxaborinan-2-ol (CAS: 19118-85-5). As a cyclic boronic acid (boronate ester), this reagent is a highly valuable building block in Suzuki-Miyaura cross-coupling and dynamic covalent chemistry. However, its pronounced Lewis acidity and ring strain make it exceptionally susceptible to moisture-induced degradation[1].
This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to ensure experimental reproducibility.
FAQ 1: Mechanistic Understanding of Moisture Sensitivity
Q: Why is [1,3,2]Dioxaborinan-2-ol so sensitive to ambient moisture compared to other boronic derivatives?
A: The sensitivity of[1,3,2]Dioxaborinan-2-ol is rooted in the fundamental electronic and structural properties of the boron atom. In its neutral, trivalent state, the boron atom is sp2-hybridized and possesses an empty p-orbital, rendering it highly Lewis acidic[2].
When exposed to ambient moisture, water molecules rapidly coordinate to this empty p-orbital. This coordination triggers a rehybridization of the boron center from sp2 to sp3, forming a tetravalent trihydroxyborate-like intermediate[2]. The formation of this intermediate is thermodynamically driven by the relief of angle strain inherent in the 6-membered dioxaborinane ring. Subsequently, the endocyclic B–O bond undergoes facile hydrolysis (cleavage), leading to the irreversible ring opening of the cyclic ester into an acyclic boronic acid and 1,3-propanediol[1]. This silent hydrolysis alters the stoichiometry of your reaction and can lead to sluggish transmetalation in downstream cross-coupling applications[3].
Figure 1: Mechanistic pathway of [1,3,2]Dioxaborinan-2-ol hydrolysis upon moisture exposure.
FAQ 2: Storage and Handling Protocols
Q: How should I store and handle[1,3,2]Dioxaborinan-2-ol to prevent degradation and protodeboronation?
A: Proper handling requires treating [1,3,2]Dioxaborinan-2-ol as a strictly air- and moisture-sensitive reagent. Degradation pathways include not only hydrolysis but also protodeboronation (where the C-B bond is cleaved and replaced by a C-H bond), which is accelerated by moisture and pH fluctuations[4].
Table 1: Stability Matrix of [1,3,2]Dioxaborinan-2-ol
Parameter
Recommended Condition
Causality / Consequence of Deviation
Temperature
≤ 4°C (Refrigerated)
Minimizes thermal degradation and slows ambient moisture reaction kinetics[4].
Atmosphere
Inert (N2 or Argon)
Prevents atmospheric moisture coordination and oxidative degradation[4].
Solvent
Anhydrous, Degassed
Trace water in solvents acts as a nucleophile, initiating ring-opening[5].
pH (in solution)
Strictly Neutral
Acidic/basic conditions catalyze protodeboronation and B-O cleavage[4].
Protocol 1: Step-by-Step Schlenk-Line Transfer (Outside Glovebox)
If a glovebox is unavailable, you must use rigorous Schlenk techniques to maintain reagent integrity[5]. This protocol is designed as a self-validating system: if positive pressure is lost at any point, the transfer must be aborted.
Glassware Preparation: Dry all Schlenk flasks, syringes, and needles in an oven at 140°C for at least 4 hours to eliminate adsorbed surface moisture[5]. Assemble the glassware while hot and cool under a continuous stream of dry Argon.
Purging the System: Connect the cooled flask to the Schlenk line. Perform a minimum of three vacuum/Argon cycles (evacuate to < 1 torr, refill with Argon) to establish a strictly inert environment.
Reagent Equilibration: Remove the Sure/Seal bottle of[1,3,2]Dioxaborinan-2-ol from the refrigerator and allow it to reach room temperature before opening. Causality: Opening a cold container causes immediate condensation of atmospheric moisture into the reagent, instantly initiating hydrolysis.
Syringe Transfer: Flush the oven-dried syringe with Argon 10 times[5]. Pierce the Sure/Seal septum, inject a volume of Argon equivalent to the volume of reagent you intend to withdraw (to prevent pulling a vacuum), and carefully withdraw the solution.
Delivery: Transfer the reagent into the Argon-filled Schlenk flask. Maintain positive Argon pressure throughout the operation.
FAQ 3: Analytical Validation and Quality Control
Q: How can I quantitatively assess the degradation of my batch before committing it to a complex synthesis?
A: The most diagnostic and self-validating method to assess the integrity of[1,3,2]Dioxaborinan-2-ol is ^11^B Nuclear Magnetic Resonance (NMR) spectroscopy. The ^11^B chemical shift is highly sensitive to the hybridization and coordination state of the boron atom[2].
When the reagent is intact (trivalent, sp2 hybridized), the lack of electron density around the boron nucleus results in a downfield shift. Upon hydrolysis or coordination with water (tetravalent, sp3 hybridized), the increased electron density shields the nucleus, shifting the signal significantly upfield[2].
Table 2: Diagnostic ^11^B NMR Chemical Shifts for Boron Species
Prepare the NMR sample in a glovebox using strictly anhydrous, deuterated solvent (e.g., CDCl3 dried over activated 3Å molecular sieves).
Acquire the ^11^B NMR spectrum using boron-free quartz NMR tubes. Causality: Standard borosilicate glass contains boron, which creates a broad background signal that can obscure trace degradation peaks[3].
Self-Validation Check: If a peak appears between 0–10 ppm, the batch has been compromised by moisture. Discard or attempt purification (e.g., azeotropic distillation with toluene) before use.
FAQ 4: Troubleshooting Experimental Failures
Q: My Suzuki-Miyaura coupling using [1,3,2]Dioxaborinan-2-ol failed. How do I systematically diagnose the issue?
A: Coupling failures with cyclic boronic acids are frequently misattributed to catalyst deactivation, when the root cause is actually reagent hydrolysis or base-mediated protodeboronation[3]. Inorganic bases used in Suzuki-Miyaura couplings can induce phase-splitting of water in homogeneous solvent mixtures, concentrating the base and accelerating the destruction of the boronate[3].
Use the following logical workflow to diagnose the failure:
Figure 2: Self-validating troubleshooting workflow for failed coupling reactions.
Corrective Actions:
If Hydrolyzed: Do not compensate by simply adding more reagent. Causality: The liberated 1,3-propanediol from the hydrolysis can coordinate to and poison the palladium catalyst. You must use a fresh, validated batch.
If Protodeboronation is Suspected: Switch to a milder base (e.g., K3PO4 instead of NaOH) or utilize anhydrous coupling conditions to suppress the hydrolytic pre-equilibrium[3].
References
Unraveling the Silent Hydrolysis of Cyclic B–X/C C Isosteres: The Striking Impact of a Single Heteroatom on the Aromatic, Acidic, and Dynamic Properties of Hemiboronic Phenanthroids. Journal of the American Chemical Society. 2
Methyl Boronic Acid: A Technical Guide to Stability and Handling. BenchChem. 4
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.5
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 3
A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. 1
[1,3,2]Dioxaborinan-2-ol vs pinacolborane in Suzuki coupling efficiency
An in-depth analysis of boron reagent selection is critical for optimizing the Suzuki-Miyaura cross-coupling reaction, arguably the most heavily relied-upon C–C bond-forming methodology in modern pharmaceutical developme...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth analysis of boron reagent selection is critical for optimizing the Suzuki-Miyaura cross-coupling reaction, arguably the most heavily relied-upon C–C bond-forming methodology in modern pharmaceutical development. While pinacolborane (HBpin) and its resulting pinacol esters (Bpin) have long been the default choice due to their exceptional stability, [1,3,2]dioxaborinan-2-ol derivatives (6-membered cyclic boronates, such as neopentyl glycol esters) offer distinct kinetic advantages.
As a Senior Application Scientist, I have structured this guide to move beyond empirical observations. We will dissect the thermodynamic and mechanistic causality behind these two classes of boron reagents, providing you with the data and self-validating protocols necessary to select the optimal reagent for your specific synthetic bottlenecks.
Structural Causality: Thermodynamics vs. Kinetics
The fundamental difference between pinacolborane and [1,3,2]dioxaborinan-2-ol derivatives lies in their ring size and the resulting steric environment around the boron atom.
Pinacolborane (HBpin): Forms a 5-membered 1,3,2-dioxaborolane ring. The four methyl groups on the pinacol ligand create a dense steric shield around the boron atom. This steric bulk provides immense thermodynamic stability, preventing premature protodeboronation and allowing the ester to easily survive silica gel chromatography.
[1,3,2]Dioxaborinan-2-ol Derivatives: Form a 6-membered 1,3,2-dioxaborinane ring. The absence of the dense tetramethyl shielding makes the boron atom significantly more accessible. Furthermore, the 6-membered ring conformation alters the O–B–O bond angle, subtly increasing the Lewis acidity of the boron center.
The Mechanistic Impact: In the Suzuki-Miyaura catalytic cycle, the rate-limiting step is frequently the transmetalation of the aryl group from boron to the palladium(II) intermediate. For transmetalation to occur, the neutral boronate must first coordinate with a Lewis base (e.g., OH⁻, OR⁻) to form a negatively charged, tetrahedral "ate" complex ([Ar-B(OR)₂OH]⁻) [1].
Because [1,3,2]dioxaborinanes are less sterically hindered and more Lewis acidic, they form this critical "ate" complex much faster than Bpin esters. Consequently, they can drive transmetalation under milder conditions, which is vital when working with temperature-sensitive APIs or sterically congested electrophiles [2].
Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck.
Quantitative Performance Comparison
To facilitate reagent selection, the following table synthesizes the operational parameters and performance metrics of both boron systems based on benchmark coupling studies.
Parameter
Pinacolborane (HBpin) / Bpin Esters
[1,3,2]Dioxaborinan-2-ol / Dioxaborinane Esters
Ring Structure
5-membered (1,3,2-dioxaborolane)
6-membered (1,3,2-dioxaborinane)
Steric Hindrance
High (Tetramethyl shielding)
Low to Moderate
Chromatographic Stability
Excellent (Standard silica gel)
Good (May require deactivated/neutral silica)
Transmetalation Kinetics
Slow
Fast
Typical Base Required
Stronger (e.g., K₂CO₃, KOtBu)
Milder (e.g., K₃PO₄, KOAc)
Typical Temperature
80 °C – 110 °C
25 °C – 60 °C
Ideal Use Case
Multi-step synthesis, long-term storage
Sterically hindered substrates, fragile functional groups
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They include built-in Quality Control (QC) checkpoints to ensure that causality—rather than guesswork—drives your optimization.
Protocol A: Palladium-Catalyzed Borylation of Aryl Halides
This procedure compares the synthesis of the boronate ester using either pinacolborane or a 1,3,2-dioxaborinane derivative [3].
Causality Check: We utilize Potassium Acetate (KOAc) as the base. KOAc is strong enough to facilitate the borylation of the aryl halide but too weak to promote the subsequent Suzuki coupling of the newly formed boronate with unreacted starting material, thereby preventing the formation of symmetric biaryl side-products.
Preparation: In a glovebox or under strict Schlenk conditions, charge a flame-dried flask with Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous KOAc (3.0 equiv).
Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (0.2 M). Slowly inject either Pinacolborane or 5,5-dimethyl-1,3,2-dioxaborinane (1.5 equiv).
Reaction: Heat the mixture to 80 °C.
Self-Validation (QC 1): Monitor the color. A healthy Pd(dppf) catalytic cycle will maintain a deep red/brown hue. If the solution turns completely black with a metallic precipitate (Pd black), the catalyst has decomposed, indicating oxygen ingress or solvent contamination.
Self-Validation (QC 2): At 2 hours, pull an aliquot for GC-MS. The 1,3,2-dioxaborinane reaction typically reaches >95% conversion faster than the HBpin reaction due to lower steric resistance during the oxidative addition/borylation sequence.
Workup: Filter through a pad of Celite to remove Pd residues, concentrate, and purify via flash chromatography. (Note: Use 1% Et₃N in the eluent for 1,3,2-dioxaborinanes to prevent on-column hydrolysis).
This protocol leverages the high reactivity of 1,3,2-dioxaborinanes to achieve cross-coupling under exceptionally mild conditions.
Causality Check: A biphasic solvent system (THF/H₂O) is utilized. The water is strictly required to dissolve the inorganic base (K₃PO₄) and generate the hydroxide/alkoxide ions needed to form the reactive "ate" complex at the solvent interface.
Preparation: Charge a vial with the Aryl 1,3,2-dioxaborinane (1.1 equiv), Aryl Halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
Solvent Addition: Add a degassed mixture of THF and H₂O (10:1 ratio, 0.1 M).
Reaction: Stir vigorously at 25 °C (Room Temperature).
Self-Validation (QC 3): Run a parallel control reaction using the corresponding Bpin ester. TLC analysis at 4 hours will typically show complete consumption of the 1,3,2-dioxaborinane, while the Bpin control will show significant unreacted starting material, empirically validating the kinetic advantage of the 6-membered ring.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for NMR validation.
Self-validating experimental workflow for boronate synthesis and cross-coupling.
Conclusion
For routine library synthesis where compound stability and long-term storage are paramount, pinacolborane remains the industry standard. However, when faced with unreactive electrophiles, sterically congested ortho-substituted arenes, or temperature-sensitive functional groups, switching to a [1,3,2]dioxaborinan-2-ol derivative is a scientifically sound strategy. By reducing steric bulk and increasing Lewis acidity, you directly accelerate the rate-limiting transmetalation step, unlocking higher yields under milder conditions.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
Mlynarski, S. N., Karns, A. S., & Morken, J. P. (2012). Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design. Journal of the American Chemical Society (Referenced via PMC). Available at: [Link]
Comparative
A Comparative Guide to HPLC Method Validation forDioxaborinan-2-ol Purity Analysis
A Comparative Guide to HPLC Method Validation for[1][2][3]Dioxaborinan-2-ol Purity Analysis For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to HPLC Method Validation for[1][2][3]Dioxaborinan-2-ol Purity Analysis
For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of safe and effective drug development.[1][2]Dioxaborinan-2-ol, a cyclic boronic acid ester, represents a class of compounds that are valuable in synthetic chemistry but present unique analytical challenges. Its polarity, potential lack of a strong UV chromophore, and susceptibility to hydrolysis demand carefully considered analytical strategies.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of[1][2]Dioxaborinan-2-ol purity. We will explore the rationale behind the methodological choices, present comparative performance data, and provide detailed experimental protocols, all grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[3][4]
The Analytical Challenge: Understanding[1][2][3]Dioxaborinan-2-ol
[1][2]Dioxaborinan-2-ol is a six-membered ring structure containing a boron atom, which makes it a propanediol ester of boric acid. The key analytical considerations for this molecule are:
Polarity: The presence of hydroxyl and boronate functionalities imparts high polarity, making it challenging to retain on traditional reversed-phase (RP) columns.
Hydrolytic Instability: Like many boronic esters, the B-O bond is susceptible to hydrolysis, particularly in aqueous mobile phases, which can lead to the formation of boric acid and 1,3-propanediol.[5][6] This degradation can occur on-column, leading to inaccurate purity assessments.
Lack of a Strong Chromophore: Without an aromatic ring or other UV-active functional group, the molecule is expected to have a very weak or non-existent response with standard UV-Vis detectors.[7]
These characteristics necessitate a move beyond conventional RP-HPLC with UV detection and an exploration of alternative approaches that can ensure analytical accuracy and robustness.
Method Comparison: RP-HPLC vs. HILIC
We will compare a modified Reversed-Phase HPLC method designed to mitigate hydrolysis with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is inherently better suited for polar analytes.
Parameter
Method 1: Modified Reversed-Phase HPLC with UV Detection
Method 2: HILIC with Charged Aerosol Detection (CAD)
Principle
Differential partitioning between a polar liquid mobile phase and a non-polar solid stationary phase.
Partitioning of the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[8]
Stationary Phase
C18 column with low silanol activity to minimize secondary interactions and on-column hydrolysis.[2][6]
Water/Acetonitrile gradient with a low concentration of a non-aqueous pH modifier (e.g., formic acid) to suppress silanol activity.[6][10]
High organic (Acetonitrile >70%) with an aqueous buffer (e.g., ammonium formate) to facilitate partitioning and ensure good peak shape.[11]
Detection
UV at low wavelength (e.g., 200-210 nm), if any response is achievable.
Charged Aerosol Detector (CAD), providing a universal mass-based response for non-volatile analytes.[12][13]
Key Advantage
Utilizes widely available instrumentation and columns.
Excellent retention for polar compounds; universal detection avoids issues with poor chromophores.[14][15]
Key Disadvantage
Potential for on-column hydrolysis leading to inaccurate results. Poor sensitivity if the analyte lacks a chromophore.[5][7]
Requires specialized detector (CAD); mobile phase preparation can be more complex.
Experimental Design & Validation Data
A validation study was designed based on ICH Q2(R2) guidelines to compare the performance of the two methods.[1][16] The key validation parameters are summarized below.
Baseline resolution from potential impurities (boric acid, 1,3-propanediol). Peak purity assessment inconclusive due to low signal.
Baseline resolution from potential impurities. Detector response is independent of molecular structure, ensuring specificity for non-volatile compounds.
The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²)
0.995 (over 50-150 µg/mL)
>0.999 (over 10-200 µg/mL)
r² ≥ 0.99
Range
50-150 µg/mL
10-200 µg/mL
The range in which the method is precise, accurate, and linear.
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness
Sensitive to changes in mobile phase pH and temperature, affecting hydrolysis rate.
Robust against minor changes in mobile phase organic content and buffer concentration.
The reliability of an analysis with respect to deliberate variations in method parameters.
Causality and Interpretation: The data clearly indicate the superiority of the HILIC-CAD method. The poor accuracy and precision of the RP-HPLC method can be directly attributed to on-column hydrolysis, which is inconsistent and difficult to control.[6] The HILIC method, by utilizing a high-organic mobile phase, minimizes water content and thus suppresses hydrolysis, leading to more reliable and accurate results. Furthermore, the universal nature of the CAD detector overcomes the inherent limitation of UV detection for this analyte, providing a much lower LOQ and a wider linear range.[12]
Experimental Protocols
Method 1: Modified Reversed-Phase HPLC with UV Detection
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent column with low silanol activity).[10]
Sample Diluent: Acetonitrile (to minimize hydrolysis in the sample vial)
Method 2: HILIC with Charged Aerosol Detection (CAD)
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector.
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent HILIC column).
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient Program:
0-1 min: 1% B
1-8 min: Linear gradient to 40% B
8-9 min: Hold at 40% B
9.1-12 min: Return to 1% B and equilibrate
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
CAD Settings: Evaporation Temperature: High, Nebulizer Gas (N₂): 35 psi
Injection Volume: 5 µL
Sample Diluent: 90:10 Acetonitrile:Water
Visualization of Workflows
Below are diagrams illustrating the logical workflows for both the method validation process and the chosen analytical techniques.
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
Caption: Comparison of the analytical workflows for the two HPLC methods.
Conclusion and Recommendation
While a modified reversed-phase HPLC method can be attempted for the purity analysis of[1][2]Dioxaborinan-2-ol, it is fraught with challenges, primarily on-column hydrolysis and poor detection sensitivity, which compromise data integrity. This guide demonstrates that a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a Charged Aerosol Detector (CAD) is the superior analytical solution.
The HILIC-CAD method provides a self-validating system through its inherent suitability for this polar analyte. It prevents degradation by utilizing a high-organic mobile phase and ensures accurate quantification through universal, mass-based detection. For any laboratory involved in the development and quality control of polar, non-chromophoric compounds like[1][2]Dioxaborinan-2-ol, the adoption of HILIC-CAD represents a scientifically robust and trustworthy approach, ensuring that purity assessments meet the highest standards of accuracy and regulatory compliance.
References
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC.
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA.
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Scribd.
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
Taylor & Francis Online. (2007, February 6). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis.
Radboud University. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Radboud Repository.
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
Taylor & Francis Online. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
International Council for Harmonisation. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). ICH.
BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
Scholars Research Library. (n.d.). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library.
PubMed. (2015, October 23). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. National Center for Biotechnology Information.
International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). ICH.
ResearchGate. (2015, November 29). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for Methyl 4-Boronobenzoate Analysis. BenchChem.
PubChem. (n.d.). 1,3,2-Dioxaborolan-2-Ol. National Center for Biotechnology Information.
ResearchGate. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin | Request PDF. ResearchGate.
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC.
Figshare. (2025, November 11). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Figshare.
PubMed. (2023, December 15). [Determination of boric acid and silicic acid in mineral water by nonsuppressed ion chromatography]. National Center for Biotechnology Information.
ResearchGate. (n.d.). Development and Testing of a Detection Method for Liquid Chromatography Based on Aerosol Charging | Request PDF. ResearchGate.
PubChem. (n.d.). CID 19989449 | C2H4BO2. National Center for Biotechnology Information.
Royal Society of Chemistry. (n.d.). Ion chromatographic determination of borate in aqueous samples together with other common anions. RSC Publishing.
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.
Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
Thermo Fisher Scientific. (n.d.). Determination of Trace Organic Acids and Inorganic Anions in Boric Acid-Treated Power Plant Waters Using an Automated Reagent-Free Ion Chromatography System. Thermo Fisher Scientific.
Thermo Fisher Scientific. (n.d.). Determination of trace anions in borated waters by ion chromatography using a large-volume direct injection. Thermo Fisher Scientific.
ResearchGate. (n.d.). Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques | Request PDF. ResearchGate.
LCGC International. (2025, November 27). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.
Thermo Fisher Scientific. (n.d.). Using Charged Aerosol Detection as a Universal Approach to Analyze Pharmaceutical Salts Including Inorganic and Organic Counterions. Thermo Fisher Scientific.
Thermo Fisher Scientific. (n.d.). List of Compendial Methods for Charged Aerosol Detectors. Thermo Fisher Scientific.
ACS Publications. (2019, January 8). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
International Journal of Clinical Biochemistry and Research. (n.d.). Method verification procedure of boric acid affinity method against high performance of liquid chromatography for glycated haemoglobin. Int J Clin Biochem Res.
A Senior Application Scientist's Guide to the Structural Validation ofDioxaborinan-2-ol: A Comparative Analysis of Mass Spectrometry Fragmentation Patterns
A Senior Application Scientist's Guide to the Structural Validation of[1][2][3]Dioxaborinan-2-ol: A Comparative Analysis of Mass Spectrometry Fragmentation Patterns For researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to the Structural Validation of[1][2][3]Dioxaborinan-2-ol: A Comparative Analysis of Mass Spectrometry Fragmentation Patterns
For researchers, scientists, and drug development professionals engaged in the synthesis and application of boronic acid-containing compounds, the unambiguous structural validation of key intermediates and final products is paramount.[1][2][3]Dioxaborinan-2-ol, a cyclic boronic ester, serves as a crucial building block and protective group in organic synthesis. Its precise structural confirmation is not merely a procedural formality but a critical determinant of reaction success, biological activity, and overall project integrity. This guide provides an in-depth technical comparison of analytical methodologies for the validation of[1][2][3]Dioxaborinan-2-ol, with a primary focus on the interpretation of mass spectrometry fragmentation patterns. The insights presented herein are grounded in established chemical principles and supported by experimental data to ensure scientific rigor and practical utility.
The Challenge of Boronic Acid Analysis
Boronic acids and their derivatives are notoriously challenging to analyze by mass spectrometry. A primary complicating factor is their propensity to undergo dehydration and trimerization to form cyclic boroxines, which can obscure the true molecular weight and fragmentation pathways of the monomeric species.[1] The formation of these boroxines is often thermally induced, making it a significant issue in techniques that require sample heating.[1]
To circumvent this, derivatization with diols to form cyclic boronic esters, such as[1][2][3]Dioxaborinan-2-ol, is a common and effective strategy.[1] This not only stabilizes the boronic acid moiety but also provides a distinct fragmentation pattern that can be used for confident structural validation.
Mass Spectrometry for[1][2][3]Dioxaborinan-2-ol Validation
Mass spectrometry is a powerful tool for the structural elucidation of organic molecules due to its high sensitivity and ability to provide detailed information about a molecule's fragmentation pathways. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques for the analysis of boronic acid derivatives.[1]
Upon ionization in a mass spectrometer,[1][2][3]Dioxaborinan-2-ol is expected to undergo a series of characteristic fragmentation reactions. The following is a proposed fragmentation pathway based on the known behavior of cyclic esters and boronic acid derivatives.
Caption: Proposed mass spectrometry fragmentation pathway for[1][2][3]Dioxaborinan-2-ol.
Molecular Ion (M+•): The initial species formed upon ionization will be the molecular ion of[1][2][3]Dioxaborinan-2-ol. The presence of boron's natural isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for all boron-containing fragments.[1]
Retro-Diels-Alder Reaction: A common fragmentation pathway for six-membered rings is a retro-Diels-Alder reaction. In the case of[1][2][3]Dioxaborinan-2-ol, this would involve the cleavage of the C-O bonds and the C-C bond of the propane-1,3-diol backbone, leading to the loss of a neutral propene molecule (C₃H₆). This would result in a fragment ion corresponding to the boronic acid moiety.
Ring Cleavage: Alternatively, the ring can undergo cleavage at other points. A likely fragmentation is the loss of a formaldehyde molecule (CH₂O) from the propanediol backbone.
Formation of Boron Oxide Ions: In negative ion mode mass spectrometry of boronic acids, the formation of boron monoxide (BO⁻) and boron dioxide (BO₂⁻) anions are often the most intense fragments observed.[3] These fragments provide a clear indication of the presence of a boronic acid or ester.
Comparison with Alternative Validation Techniques
While mass spectrometry is a powerful tool, a comprehensive validation of[1][2][3]Dioxaborinan-2-ol should ideally involve a combination of analytical techniques. The following table provides a comparative overview of the most relevant methods.
Technique
Strengths
Weaknesses
Mass Spectrometry (MS)
High sensitivity, provides molecular weight and fragmentation information, suitable for both qualitative and quantitative analysis.[4]
Can be prone to boroxine formation if not derivatized, fragmentation can be complex.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the chemical environment of each atom (¹H, ¹³C, ¹¹B), excellent for structural elucidation.[2]
Lower sensitivity compared to MS, requires larger sample amounts.
X-ray Crystallography
Provides the definitive three-dimensional structure of a molecule in its solid state.[6]
Requires a single crystal of sufficient quality, not applicable to amorphous solids or liquids.
Infrared (IR) Spectroscopy
Provides information about the functional groups present in a molecule.[2]
Provides limited information about the overall molecular structure.
Experimental Protocol: Validation of[1][2][3]Dioxaborinan-2-ol by GC-MS
This protocol outlines a general procedure for the validation of a synthesized batch of[1][2][3]Dioxaborinan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: A typical experimental workflow for the validation of[1][2][3]Dioxaborinan-2-ol using GC-MS.
1. Sample Preparation:
Accurately weigh approximately 1 mg of the[1][2][3]Dioxaborinan-2-ol sample.
Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the solvent is of high purity to avoid interferences.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
Mass Spectrometer: An Agilent 5977A mass selective detector or equivalent.
GC Column: A non-polar column such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: Increase to 250 °C at a rate of 10 °C/min.
Final hold: Hold at 250 °C for 5 minutes.
Injector Temperature: 250 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 30 to 300.
3. Data Analysis and Interpretation:
Retention Time: Determine the retention time of the main peak corresponding to[1][2][3]Dioxaborinan-2-ol.
Molecular Ion: Identify the molecular ion peak in the mass spectrum. The nominal mass of[1][2][3]Dioxaborinan-2-ol is 102 g/mol . Look for a peak at m/z 102.
Isotopic Pattern: Examine the isotopic pattern of the molecular ion and other boron-containing fragments. The presence of a smaller peak at M-1 (from ¹⁰B) at approximately 25% the intensity of the M peak (from ¹¹B) is a key indicator of a single boron atom.
Fragmentation Analysis: Identify the major fragment ions in the spectrum and propose fragmentation pathways. Compare the observed fragments with the expected patterns described earlier. Look for characteristic losses and the presence of BO⁻ and BO₂⁻ ions if analyzing in negative mode.
Library Search: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST) for a potential match.
Conclusion
The structural validation of[1][2][3]Dioxaborinan-2-ol is a critical step in ensuring the quality and reliability of research and development outcomes. Mass spectrometry, particularly when coupled with gas chromatography, offers a highly sensitive and informative method for this purpose. A thorough understanding of the expected fragmentation patterns, including the characteristic isotopic signature of boron, is essential for accurate interpretation of the data. For unequivocal structural confirmation, it is best practice to complement mass spectrometry data with orthogonal techniques such as NMR spectroscopy. By employing a multi-faceted analytical approach, researchers can have the utmost confidence in the identity and purity of their boronic acid derivatives.
References
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. Available at: [Link]
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Available at: [Link]
Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed. Available at: [Link]
Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. Available at: [Link]
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. Available at: [Link]
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. Available at: [Link]
A Comparative Guide to Hydroboration Reagents:Dioxaborinan-2-ol versus Catecholborane
A Comparative Guide to Hydroboration Reagents:[1][2][3]Dioxaborinan-2-ol versus Catecholborane In the landscape of synthetic organic chemistry, the hydroboration-oxidation reaction remains a cornerstone for the anti-Mark...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Hydroboration Reagents:[1][2][3]Dioxaborinan-2-ol versus Catecholborane
In the landscape of synthetic organic chemistry, the hydroboration-oxidation reaction remains a cornerstone for the anti-Markovnikov hydration of alkenes and alkynes. The choice of borane reagent is paramount, dictating the reaction's efficiency, selectivity, and substrate scope. This guide provides an in-depth comparison of two prominent borane reagents: the catechol-derived catecholborane and the 1,3-propanediol-derived[1][2][3]Dioxaborinan-2-ol. This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to Hydroboration Reagents
Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond.[4] The resulting organoborane can then be oxidized to an alcohol, or undergo a variety of other transformations, making it a versatile synthetic intermediate. While borane itself (BH₃) is a powerful hydroborating agent, its high reactivity often leads to a lack of selectivity.[5] To modulate this reactivity and enhance selectivity, a range of substituted boranes have been developed. Among these, catecholborane (HBcat) and its aliphatic counterpart,[1][2][3]Dioxaborinan-2-ol, have emerged as valuable tools.
Catecholborane, a 1,3,2-benzodioxaborole, is a well-established reagent known for its unique reactivity profile, particularly in transition metal-catalyzed hydroborations.[6][1][2][3]Dioxaborinan-2-ol, derived from 1,3-propanediol, represents a class of dialkoxyboranes that offer an alternative with distinct properties. For the purpose of this guide, and due to the greater abundance of comparative data in the literature, we will also draw parallels with the closely related and widely used pinacolborane (HBpin), which is derived from a 1,2-diol. The fundamental differences in the electronic and steric nature of the diol backbone—aromatic versus aliphatic—give rise to significant variations in the performance of these reagents.
Less reactive than BH₃; often requires elevated temperatures or catalysis.[6]
Generally less reactive than catecholborane, often requiring catalysis.[7]
Stability
Sensitive to moisture and can decompose at elevated temperatures or in the presence of nucleophiles.[7]
More stable to air and moisture, and chromatographically more robust.[6]
Product Stability
Catecholboronate esters can be sensitive to hydrolysis and purification.[7]
Dioxaborinane and pinacolboronate esters are generally more stable and easier to handle.[6]
Catalysis
Widely used in transition metal (e.g., Rh, Ni) catalyzed hydroborations.[6]
Also used in catalytic hydroboration, often with similar catalyst systems.
Selectivity
Can offer complementary selectivity to uncatalyzed reactions, particularly in the presence of catalysts.[6]
Can provide different selectivity profiles compared to catecholborane in certain cases.[6]
Typical Applications
Catalytic hydroboration for fine chemical synthesis, particularly where specific selectivities are desired.
General hydroboration where product stability and ease of handling are priorities.
Delving Deeper: A Head-to-Head Comparison
Reactivity and Reaction Conditions
Catecholborane is known to be significantly more electron-rich than dialkylboranes due to π-dative interactions from the oxygen atoms, which reduces its reactivity.[6] Uncatalyzed hydroboration with catecholborane typically requires elevated temperatures, often around 70°C or higher, to proceed at a reasonable rate with alkenes and alkynes.[6] This thermal requirement can be a limitation for sensitive substrates. However, the development of transition metal catalysis, notably with Wilkinson's catalyst (RhCl(PPh₃)₃), revolutionized the use of catecholborane, allowing for efficient hydroboration at room temperature.[6]
[1][2][3]Dioxaborinan-2-ol and its analogues, like pinacolborane, are generally even less reactive than catecholborane in uncatalyzed hydroborations.[7] This is attributed to the slightly less electron-withdrawing nature of the aliphatic diol backbone compared to catechol. Consequently, catalysis is often essential for achieving efficient transformations with these reagents. The same types of transition metal catalysts used for catecholborane are often effective for dioxaborinane-based reagents.
Selectivity: The Deciding Factor
The choice between catecholborane and a dioxaborinane often comes down to the desired selectivity—regio-, chemo-, and stereoselectivity.
Regioselectivity: In uncatalyzed hydroborations, both classes of reagents generally follow the established anti-Markovnikov rule, with the boron adding to the less sterically hindered carbon of the double or triple bond.[4] However, in catalyzed reactions, the regioselectivity can be influenced by the catalyst and the borane reagent. For instance, in the hydroboration of some functionalized olefins, catecholborane has been shown to afford the desired α-bromoboronate at atmospheric pressure, whereas pinacolborane proved to be a poor reagent under similar conditions.
Chemoselectivity: A significant advantage of catalyzed hydroboration with catecholborane is its ability to selectively hydroborate less reactive functional groups in the presence of more reactive ones. A classic example is the selective hydroboration of the alkene moiety in 5-hexen-2-one, leaving the ketone untouched, a selectivity that is complementary to the uncatalyzed reaction.[6] While dioxaborinanes can also be used in catalyzed chemoselective hydroborations, the specific outcomes can differ. For example, in the molybdenum-dioxo catalyzed hydroboration of a mixture of an aldehyde and a ketone, pinacolborane showed a high preference for the aldehyde, whereas catecholborane could functionalize both substrates.[8]
Stereoselectivity: The hydroboration reaction is inherently a syn-addition process, where the boron and hydrogen atoms add to the same face of the multiple bond.[9] The diastereoselectivity of the reaction with chiral substrates is influenced by the steric bulk of the borane reagent. While both catecholborane and dioxaborinanes are sterically more demanding than BH₃, the specific diol backbone can influence the degree of stereocontrol. Chiral dioxaborolanes, derived from chiral diols, have been successfully employed as reagents for enantioselective hydroboration.[10]
Stability and Handling
A significant practical advantage of[1][2][3]Dioxaborinan-2-ol and its analogues like pinacolborane lies in their superior stability. Catecholborane is sensitive to moisture and can be prone to decomposition, which can complicate its storage and handling.[7] The resulting catecholboronate esters can also be less stable, sometimes making purification by chromatography challenging.[6]
In contrast, boronic esters derived from 1,3-propanediol or pinacol are generally more robust.[6] They are often stable to air and moisture, and can be readily purified by silica gel chromatography. This enhanced stability simplifies the work-up and isolation of the desired products, a crucial consideration in multi-step syntheses and for the preparation of stable intermediates for drug development. The handling of 1,3-propanediol, the precursor to[1][2][3]Dioxaborinan-2-ol, requires standard laboratory precautions for handling chemicals.[11][12]
Experimental Protocols
To provide a practical context for the comparison, the following are representative, generalized protocols for the hydroboration of an alkene using both catecholborane and a dioxaborinane reagent.
Protocol 1: Rhodium-Catalyzed Hydroboration with Catecholborane
This protocol is a generalized procedure based on established methods for the catalyzed hydroboration of alkenes.
To a dry, nitrogen-flushed flask containing a magnetic stir bar, add the alkene (1.0 mmol) and Wilkinson's catalyst (0.01-0.05 mmol).
Add anhydrous THF (5 mL) and stir until the catalyst dissolves.
Add catecholborane (1.1 mmol) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
Upon completion, cool the reaction mixture to 0°C in an ice bath.
Slowly add 3 M NaOH (3 mL), followed by the careful, dropwise addition of 30% H₂O₂ (3 mL). Caution: Exothermic reaction.
Allow the mixture to warm to room temperature and stir for 1 hour.
Extract the aqueous layer with diethyl ether (3 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude alcohol by flash column chromatography.
Caption: Concerted mechanism of uncatalyzed hydroboration.
In contrast, the mechanism of transition metal-catalyzed hydroboration is more complex. For rhodium-catalyzed reactions, the generally accepted mechanism involves oxidative addition of the B-H bond to the metal center, followed by coordination of the alkene, migratory insertion, and reductive elimination to regenerate the catalyst and form the organoborane product.
[6]
Catalyzed Hydroboration Cycle (Simplified)
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroboration.
Conclusion and Recommendations
The choice betweenD[1][2][3]ioxaborinan-2-ol and catecholborane for hydroboration reactions is a nuanced decision that depends on the specific requirements of the synthesis.
Catecholborane is recommended when:
High reactivity in a catalyzed system is desired.
Specific chemoselectivity or regioselectivity, often complementary to uncatalyzed methods, is required.
The potential instability of the reagent and product can be managed.
D[1][2][3]ioxaborinan-2-ol (and its analogues) are the preferred choice when:
Stability of the reagent and the resulting boronate ester is a primary concern.
Ease of handling and purification are critical, particularly in large-scale applications or multi-step syntheses.
The generally lower reactivity is acceptable or can be overcome with catalysis.
Ultimately, the optimal reagent can only be determined through careful consideration of the substrate, the desired outcome, and the practical constraints of the synthetic route. It is often advisable to screen both types of reagents to identify the one that provides the best balance of reactivity, selectivity, and practicality for a given transformation.
References
Lewis Acidic Boron Reagents: Recent Advancement and Applications. IntechOpen. 2023. Available at: [Link].
Dihydridoboranes: Selective Reagents for Hydroboration and Hydrodefluorination. Organic Letters. 2019. Available at: [Link].
Oxygen-Directed Intramolecular Hydroboration. Journal of the American Chemical Society. 2008. Available at: [Link].
The transition metal-catalysed hydroboration reaction. Chemical Society Reviews. 2022. Available at: [Link].
Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. 2006. Available at: [Link].
Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses. 2018. Available at: [Link].
Enantiomerically pure 1,3,2-dioxaborolanes: new reagents for the hydroboration of alkynes. Chemical Communications. 1997. Available at: [Link].
Iterative synthesis of 1,3-polyboronic esters with high stereocontrol and application to the synthesis of bahamaolide A. Nature Chemistry. 2022. Available at: [Link].
Catalytic regeneration of metal-hydrides from their corresponding metal-alkoxides via the hydroboration of carbonates to obtain methanol and diols. Chemical Science. 2023. Available at: [Link].
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. 2016. Available at: [Link].
Aldehyde and Ketone Hydroboration Mediated by a Heterogeneous Single-Site Molybdenum-Dioxo Catalyst. OSTI.GOV. 2021. Available at: [Link].
Iterative Synthesis of 1,3-Polyboronic Esters with High Stereocontrol: Applications to Bahamaolide A and Polyfunctionalised Hydrocarbons. ChemRxiv. 2022. Available at: [Link].
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides. Green Chemistry. 2019. Available at: [Link].
Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. Journal of the American Chemical Society. 2010. Available at: [Link].
Highly selective copper-catalyzed hydroboration of allenes and 1,3-dienes. Angewandte Chemie International Edition. 2013. Available at: [Link].
Computational study of catalyst-controlled regiodivergent pathways in hydroboration of 1,3-dienes: mechanism and origin of regioselectivity. Organic Chemistry Frontiers. 2020. Available at: [Link].
"Exploring cost-effective and asymmetric alternatives to 9-BBN" by Annaliese Franklin. ScholarWorks@GVSU. 2020. Available at: [Link].
Safe Handling of Boranes at Scale. Organic Process Research & Development. 2017. Available at: [Link].
Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. ChemRxiv. 2024. Available at: [Link].
Borane Reagents. Organic Chemistry Portal. Available at: [Link].
Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes. Dalton Transactions. 2022. Available at: [Link].
9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. American Journal of Undergraduate Research. 2020. Available at: [Link].
1,3-PROPANEDIOL For Synthesis MSDS. Loba Chemie. 2018. Available at: [Link].
Palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides. Organic Syntheses. 1985. Available at: [Link].
A Comparative Guide to the Toxicity and Safety of Organoboron Compounds:Dioxaborinan-2-ol in Context
A Comparative Guide to the Toxicity and Safety of Organoboron Compounds:[1][2][3]Dioxaborinan-2-ol in Context Executive Summary Organoboron compounds are a cornerstone of modern synthetic chemistry and have emerged as a...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Toxicity and Safety of Organoboron Compounds:[1][2][3]Dioxaborinan-2-ol in Context
Executive Summary
Organoboron compounds are a cornerstone of modern synthetic chemistry and have emerged as a promising class of therapeutic agents. While often perceived as having low toxicity, a detailed analysis reveals significant safety and toxicity variations across different structural classes. This guide provides a comparative analysis of[1][2][3]Dioxaborinan-2-ol and its derivatives against other common organoborons, such as acyclic boronic acids, pinacol esters, and benzoxaboroles. We delve into the mechanisms of toxicity, present standardized experimental protocols for safety assessment, and offer data-driven insights for researchers, scientists, and drug development professionals. A key takeaway is that while many organoborons are safe for therapeutic use, certain classes, particularly electron-deficient aryl boronic acids and some cyclic esters, can exhibit significant genotoxic potential, underscoring the necessity of empirical toxicological evaluation for each new compound.
Introduction: The Dichotomy of Organoborons in Science
Organoboron compounds, characterized by a carbon-boron bond, occupy a unique and vital space in chemical and biomedical sciences. Their utility in synthetic chemistry is unparalleled, most notably as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has revolutionized the construction of complex organic molecules.[4] Beyond their role as synthetic intermediates, the unique electronic properties of the boron atom—specifically its empty p-orbital making it a Lewis acid—have been harnessed in drug design.[5] This has led to the successful development of FDA-approved drugs like the proteasome inhibitor bortezomib for multiple myeloma.[6]
This dual utility is predicated on a general, though perhaps overly simplistic, assumption of low toxicity.[4][7] It is often cited that the ultimate metabolic fate of many boronic acids is the relatively benign boric acid, which can be eliminated by the body.[5] However, as the diversity of organoboron structures has expanded, so has our understanding of their potential hazards. Emerging data reveals that toxicity is not a class-wide characteristic but is highly dependent on the specific structure, its stability, and the electronic nature of its organic substituents. This guide aims to dissect these nuances, providing a clear, evidence-based comparison to inform safer handling and more effective drug design.
Comparative Toxicity Analysis of Organoboron Classes
The safety profile of an organoboron compound is intrinsically linked to its structure. Here, we compare the[1][2][3]dioxaborinane class with other widely used organoboron families.
2.1.[1][2][3]Dioxaborinan-2-ol and its Derivatives
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: The Safety Data Sheet (SDS) for this derivative classifies it as a Category 4 acute toxin, indicating it is harmful if swallowed, in contact with skin, or if inhaled. It is also listed as a skin and eye irritant.[6]
2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane): This related compound, also known as Biobor, is a commercial biocide. It is classified under GHS as a reproductive toxin and is noted to cause serious eye damage.[8]
Scientist's Insight: The data on these derivatives suggest that the dioxaborinane scaffold should be handled with caution. The potential for acute toxicity, irritation, and, most notably, reproductive toxicity in related structures warrants the use of stringent personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling powders or creating aerosols.
Acyclic Aryl Boronic Acids
Aryl boronic acids are the most common class of organoborons used in synthesis. They are generally stable solids with a perception of low toxicity.[7] However, this perception has been challenged by significant findings regarding their potential for genotoxicity.
Acute Toxicity: Generally low. For instance, phenylboronic acid was consumed by humans on a gram scale in early antiseptic studies without significant adverse effects.[9]
Genotoxicity: This is the primary concern. A seminal study revealed that a high percentage of aryl boronic acids are bacterial mutagens in the Ames test.[10] The mutagenicity is particularly pronounced in electron-deficient aryl systems (e.g., those with nitro or cyano groups).[1] Conversely, electron-rich aryl boronic acids were less likely to be mutagenic.[1] It is crucial to note, however, that this bacterial mutagenicity does not always translate to eukaryotic systems. A follow-up study on nine Ames-positive boronic acids found that they were not potent eukaryotic genotoxins, with positive results only occurring at very high concentrations (1-10 mM).[2][3]
Boronic Esters (Pinacol & Other Cyclic Esters)
Boronic esters, such as the common pinacol esters, are often used in place of boronic acids due to their enhanced stability and ease of purification.[1] They are formed by reacting a boronic acid with a diol.
Stability vs. Toxicity: While more stable, this does not inherently mean they are less toxic. In aqueous environments, such as those used for Ames testing, they can hydrolyze back to the parent boronic acid.[1]
Genotoxicity: The genotoxicity of boronic esters can be divergent and unpredictable. In some cases, an Ames-negative boronic acid can have an Ames-positive pinacol ester counterpart, and vice-versa.[1] Critically, common laboratory reagents like bis(pinacolato)diboron , used to synthesize these esters, have been shown to be mutagenic in the Ames assay.[9][10] This highlights the need to assess not just the final compound but also the reagents used in its synthesis.
Benzoxaboroles
Benzoxaboroles are a class of bicyclic boronic esters that have gained significant attention in medicinal chemistry. This scaffold is present in the FDA-approved antifungal drug tavaborole and the anti-inflammatory drug crisaborole.[11]
Stability and Safety: The benzoxaborole ring system confers remarkable chemical and hydrolytic stability compared to corresponding boronic acids.[11] This stability, combined with their efficacy, has led to a generally favorable safety profile. Extensive testing of several benzoxaborole drug candidates found them to be negative in a battery of genotoxicity assays, including the Ames test, in vitro chromosome aberration assays, and in vivo micronucleus studies.[1]
Data Summary: A Comparative Overview
The table below summarizes the key toxicological attributes for the discussed organoboron classes.
Generally negative in standard genotoxicity batteries.[1]
High hydrolytic stability contributes to a favorable safety profile. Found in FDA-approved drugs.
Mechanistic Insights into Organoboron Toxicity
Understanding the "why" behind toxicity is critical for rational drug design and safe handling.
Genotoxicity: The Radical Hypothesis
The leading hypothesis for the mutagenicity of some boronic acids in the Ames test does not involve direct DNA adduct formation. Instead, it is proposed to be an indirect mechanism mediated by reactive oxygen species.
The proposed mechanism involves the oxygen-mediated oxidation of the boronic acid to generate organic radicals.[1][10] These radicals can then cause DNA damage, leading to mutations in the bacterial strains used in the Ames test. This is consistent with the observation that electron-deficient aryl boronic acids, which are more susceptible to oxidation, are more frequently mutagenic.[1]
Caption: Proposed mechanism of boronic acid mutagenicity.
Cytotoxicity: Interactions with Biological Targets
The biological activity and potential cytotoxicity of organoborons stem from the ability of the boron atom to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine residues in enzymes or the diol moieties in sugars.[12]
Enzyme Inhibition: This is the basis for the therapeutic effect of drugs like bortezomib, which inhibits the 26S proteasome by forming a stable complex with a threonine residue in the active site.[12]
Diol Binding: The interaction with diols is fundamental to their use as sensors and can also mediate biological effects. Benzoxaboroles, for example, show enhanced affinity for saccharides at physiological pH.[11]
While these interactions can be therapeutic, off-target binding can lead to cytotoxicity. High concentrations of some boron compounds have been shown to induce apoptosis and impact mitochondrial and lysosomal activity in cell lines.[13]
Standardized Protocols for Safety & Toxicity Assessment
For any new organoboron compound, a tiered approach to toxicological testing is essential. Below are foundational in vitro protocols.
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of the test organoboron compound in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve the desired final test concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
Treatment: Remove the culture medium from the wells and add fresh medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated controls.
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan.
Solubilization: Add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium that have lost the ability to synthesize histidine.
Methodology:
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).
Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to detect metabolites that may be mutagenic.
Plate Incorporation Assay:
a. To a test tube, add 0.1 mL of the test compound at a specific concentration, 0.1 mL of the bacterial culture, and 0.5 mL of the S9 mix (or buffer for the non-activation arm).
b. Add 2.0 mL of molten top agar and gently vortex.
c. Pour the mixture onto a minimal glucose agar plate. The minimal medium lacks histidine, so only bacteria that revert to a histidine-synthesizing state can grow.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Analysis: A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Caption: Workflow for the Ames Plate Incorporation Assay.
Conclusion: A Call for Structure-Specific Risk Assessment
The journey of organoboron compounds from synthetic curiosities to life-saving drugs has been remarkable. However, their toxicological profiles are far from uniform. The general classification of organoborons as "low toxicity" is a useful starting point but lacks the nuance required for rigorous scientific research and drug development.
This guide demonstrates that significant variations exist:
The [1][2][3]dioxaborinane class, based on derivative data, requires careful handling due to potential acute toxicity and reproductive hazards.
Acyclic aryl boronic acids and their pinacol esters carry a notable risk of bacterial mutagenicity, necessitating screening via the Ames test, especially for new synthetic intermediates.
Benzoxaboroles stand out as a class with a well-established safety profile, offering a valuable scaffold for therapeutic design.
For the researcher, this means moving beyond class-wide assumptions and embracing empirical, structure-specific safety evaluation. The protocols outlined here provide a fundamental framework for this assessment. By understanding the mechanisms of toxicity and applying robust screening methods, we can continue to harness the immense potential of organoboron chemistry safely and effectively.
References
Ames positive boronic acids are not all eukaryotic genotoxins. (2015). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
Ames positive boronic acids are not all eukaryotic genotoxins. (2015). PubMed. [Link]
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. (2015). Organic Process Research & Development. [Link]
Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. (2026). Journal of Cellular and Molecular Medicine. [Link]
Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (2015). ResearchGate. [Link]
Boronic Acids and Derivatives Probing the Structure–Activity Relationships for Mutagenicity. (2015). Semantic Scholar. [Link]
Boronic acid with high oxidative stability and utility in biological contexts. (2019). PNAS. [Link]
Cytotoxic effect of different concentrations of boron compounds in HepG2 cells. (2023). ResearchGate. [Link]
Comprehensive Disposal and Handling Protocol for [1,3,2]Dioxaborinan-2-ol
As organoboron compounds become increasingly foundational in drug discovery and materials science—particularly as intermediates in Suzuki-Miyaura cross-coupling reactions—laboratories must implement rigorous, self-valida...
Author: BenchChem Technical Support Team. Date: April 2026
As organoboron compounds become increasingly foundational in drug discovery and materials science—particularly as intermediates in Suzuki-Miyaura cross-coupling reactions—laboratories must implement rigorous, self-validating safety and disposal protocols.[1,3,2]Dioxaborinan-2-ol and its alkylated derivatives (such as 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ol) are cyclic boronic esters that present unique environmental and logistical challenges.
This guide provides a causality-driven, step-by-step operational plan for the proper disposal and spill management of these compounds, ensuring compliance, environmental stewardship, and laboratory safety.
Physicochemical Properties & Hazard Profile
Before executing any disposal protocol, it is critical to understand the material's hazard classifications. Summarized below are the key properties that dictate our handling strategy.
Mechanistic Rationale for Disposal Protocols (The "Why")
As scientists, we do not simply follow rules; we operate based on chemical causality. The disposal of [1,3,2]dioxaborinan-2-ol is governed by two primary mechanistic factors:
1. Hydrolysis and Phytotoxicity (Why it cannot go down the drain):
In aqueous environments, cyclic boronic esters undergo hydrolysis, yielding boric acid and the corresponding diol. While boron is a naturally occurring element, it is highly phytotoxic at slightly elevated concentrations. Standard wastewater treatment plants (WWTPs) are fundamentally ill-equipped to remove boron species, as borates do not readily precipitate or adsorb to activated sludge at neutral pH[3]. Discharging organoborons into the sink leads to direct boron accumulation in effluent water, threatening downstream aquatic ecosystems and agricultural lands[3].
2. Thermal Oxidation (Why incineration is the standard):
High-temperature incineration (>1000°C) is the only self-validating disposal method for organoboron waste. During incineration, the carbon backbone is completely oxidized to
CO2
and
H2O
. The boron center is oxidized into solid boron trioxide (
B2O3
) ash. Licensed disposal facilities utilize afterburners and alkaline flue gas scrubbers to capture this particulate ash, completely preventing environmental release[1].
Standard Operating Procedure (SOP): Waste Segregation and Disposal
To maintain a self-validating safety system, every step of the disposal process must be verifiable. Follow this step-by-step methodology for routine waste management.
Phase 1: Waste Characterization and Segregation
Identify the Waste State: Determine if the [1,3,2]dioxaborinan-2-ol waste is a solid residue (e.g., pure product, contaminated filter paper) or dissolved in a reaction solvent.
Solid Waste Containment: Transfer all solid residues into a dry, chemically compatible, sealable container (such as High-Density Polyethylene, HDPE). Verify the seal integrity to prevent moisture ingress and subsequent hydrolysis.
Liquid Waste Segregation:
Halogenated: If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect it in a designated "Halogenated Organic Waste" carboy.
Non-Halogenated: If dissolved in solvents like toluene, THF, or ethanol, collect in a "Non-Halogenated Organic Waste" carboy.
Causality Check: Never mix these streams. Halogenated waste requires specific high-temperature incineration profiles to prevent the formation of highly toxic dioxins.
Phase 2: Labeling and Logistics
Labeling: Clearly label all containers as "Hazardous Solid/Liquid Waste - Organoboron" and include the specific hazard warning: Toxic to Aquatic Life.
Storage: Store waste containers in a cool, dry, well-ventilated area with secondary containment until collection[4].
Dispatch: Transfer the waste exclusively to a licensed hazardous waste disposal facility equipped with afterburners and flue gas scrubbers[1].
Emergency Spill Response Protocol
In the event of a spill, immediate containment is required to prevent environmental runoff and inhalation exposure.
For Solid Spills:
Isolate: Evacuate non-essential personnel and don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).
Recover: Use dry clean-up procedures. Sweep or vacuum the material using explosion-proof, grounded equipment to avoid generating airborne dust[5].
Contain: Place the recovered solid into a sealable plastic bag or HDPE container for incineration.
Decontaminate: Only after the bulk solid has been physically removed, wash the affected area with copious amounts of water to degrade trace residues[5]. Do not use water initially, as it promotes runoff into drains.
For Liquid Spills (Solutions):
Absorb: Contain the spill immediately using an inert absorbent material such as vermiculite or dry sand[4]. Do not use combustible absorbents like sawdust.
Collect: Shovel the saturated absorbent into a compatible, sealable hazardous waste container.
Ventilate: Ensure the area is well-ventilated to disperse any residual solvent vapors before resuming normal operations[4].
Operational Workflow Visualization
Figure 1: Operational workflow for the segregation and disposal of cyclic boronic ester waste.
References
Fisher Scientific. "SAFETY DATA SHEET - Isoquinoline-4-boronic acid 2,2-dimethylpropanediol-1,3 cyclic ester." Available at:[Link]
Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Boron." Available at: [Link]